molecular formula C10H6ClNO2S B1353462 2-(4-Chlorophenyl)thiazole-5-carboxylic acid CAS No. 205692-14-4

2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Cat. No.: B1353462
CAS No.: 205692-14-4
M. Wt: 239.68 g/mol
InChI Key: FFRNLQBUDMCWDB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2S and its molecular weight is 239.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRNLQBUDMCWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445102
Record name 2-(4-Chlorophenyl)thiazole-5-carboxylic acid
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Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205692-14-4
Record name 2-(4-Chlorophenyl)thiazole-5-carboxylic acid
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Record name 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid
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Foundational & Exploratory

Synthesis and Characterization of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible and widely applicable synthetic route, outlines detailed experimental protocols, and presents expected characterization data.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. The thiazole scaffold is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, incorporates a halogenated phenyl ring, a feature often utilized in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines a robust synthetic pathway and the analytical methods required for the unambiguous identification and characterization of this compound.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the thiazole ring via a Hantzsch-type synthesis to yield the ethyl ester precursor, ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis 4-Chlorothiobenzamide 4-Chlorothiobenzamide Ethyl_ester Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate 4-Chlorothiobenzamide->Ethyl_ester Ethanol, Reflux Ethyl_2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl_2-chloro-3-oxobutanoate->Ethyl_ester Ethyl_ester_hydrolysis Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate Final_Product This compound Ethyl_ester_hydrolysis->Final_Product NaOH, Ethanol/Water, Reflux then HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous thiazole derivatives and represent a practical approach to obtaining the target compound.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

This procedure follows the principles of the Hantzsch thiazole synthesis.

Materials:

  • 4-Chlorothiobenzamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into cold deionized water, which should induce the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

experimental_workflow_step1 start Start dissolve Dissolve 4-Chlorothiobenzamide in Ethanol start->dissolve add_reagent Add Ethyl 2-chloro-3-oxobutanoate dissolve->add_reagent reflux Reflux for 4-6h add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filter_wash Filter and Wash precipitate->filter_wash purify Recrystallize filter_wash->purify end End purify->end

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • pH paper or pH meter

Procedure:

  • Suspend ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours), as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements. The following tables summarize the expected data for the final product.

Physical and Molecular Properties
PropertyValue
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in water
Spectroscopic Data

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5Broad singlet1H-COOH
~8.3Singlet1HThiazole H-4
~7.9Doublet2HAromatic H (ortho to Cl)
~7.6Doublet2HAromatic H (meta to Cl)

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~165Carboxylic acid carbon (-COOH)
~160Thiazole C-2
~145Thiazole C-5
~135Aromatic C-Cl
~132Aromatic C (ipso)
~129Aromatic CH (meta to Cl)
~128Aromatic CH (ortho to Cl)
~125Thiazole C-4

Table 3: Expected FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch of carboxylic acid
~1700StrongC=O stretch of carboxylic acid
~1600, ~1480MediumC=C aromatic ring stretches
~1540MediumC=N stretch of thiazole ring
~1250StrongC-O stretch of carboxylic acid
~1090StrongC-Cl stretch
~830Strongp-substituted benzene C-H out-of-plane bend

Table 4: Expected Mass Spectrometry Data (ESI-)

m/zAssignment
238.0[M-H]⁻
194.0[M-H-CO₂]⁻

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthetic route, involving a Hantzsch thiazole synthesis followed by ester hydrolysis, is a reliable method for obtaining this compound. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, which is of significant interest for further investigation in the fields of medicinal chemistry and drug development. Researchers and scientists can utilize this guide to facilitate their synthetic and analytical efforts toward this and related thiazole derivatives.

Spectroscopic and Synthetic Profile of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic approach for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document combines predicted data, expected spectral features based on analogous structures, and generalized experimental protocols.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₀H₆ClNO₂S; Monoisotopic Mass: 238.9808 Da)[1].

AdductPredicted m/z
[M+H]⁺239.9881
[M+Na]⁺261.9700
[M-H]⁻237.9735
[M+NH₄]⁺257.0146
[M+K]⁺277.9439
[M+H-H₂O]⁺221.9780

Expected Spectroscopic Data

The following sections detail the anticipated NMR and IR spectral data for this compound, based on its chemical structure and established spectroscopic principles.

Expected ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The predicted chemical shifts (δ) in ppm are relative to a standard reference (e.g., TMS).

ProtonMultiplicityExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)Singlet, broad12.0 - 13.0
Thiazole-H (at C4)Singlet8.0 - 8.5
Phenyl-H (ortho to thiazole)Doublet7.8 - 8.0
Phenyl-H (meta to thiazole)Doublet7.4 - 7.6
Expected ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Thiazole-C (C2)160 - 170
Thiazole-C (C5)140 - 150
Thiazole-C (C4)125 - 135
Phenyl-C (C-Cl)135 - 140
Phenyl-C (ipso)130 - 135
Phenyl-C (ortho)128 - 130
Phenyl-C (meta)129 - 131
Expected IR Absorption Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, broad2500 - 3300
C-H (Aromatic)Stretching3000 - 3100
C=O (Carboxylic Acid)Stretching1680 - 1710
C=C (Aromatic)Stretching1400 - 1600
C-N (Thiazole)Stretching1300 - 1400
C-ClStretching1000 - 1100

Experimental Protocols

The following are generalized procedures for the synthesis of this compound and its spectroscopic analysis.

General Synthesis Protocol

A common method for the synthesis of 2-aryl-thiazole-5-carboxylic acids involves the Hantzsch thiazole synthesis.

  • Thioamide Formation: React 4-chlorobenzaldehyde with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene, dioxane) to form 4-chlorothiobenzamide.

  • Cyclization: React the resulting 4-chlorothiobenzamide with an α-halocarbonyl compound containing a carboxylic acid or ester functionality, such as ethyl 2-chloro-3-oxobutanoate, in a solvent like ethanol. The reaction is typically carried out under reflux.

  • Hydrolysis (if an ester was used): If the cyclization step results in an ester, hydrolyze the ester to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification with a mineral acid (e.g., HCl).

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While experimental data for this specific compound is limited, this guide consolidates available information and provides context based on related structures and general chemical principles.

Core Compound Information

IUPAC Name: this compound

CAS Number: 10800044

Molecular Formula: C₁₀H₆ClNO₂S

Molecular Weight: 239.68 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available in the literature. The following tables summarize predicted values and data from closely related analogs.

Table 1: General Physical Properties
PropertyValueSource/Comment
Melting Point268-269 °CExperimental value for the closely related analog, 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.[1]
Boiling PointNot availableData not found in the searched literature.
SolubilityNot availableExpected to have low solubility in water and be soluble in organic solvents like DMSO and DMF.
Table 2: Calculated Physicochemical Properties
PropertyValueSource
XlogP3.1PubChem[2]
pKa~3-4Estimated based on the pKa of benzoic acid and the electron-withdrawing nature of the thiazole ring.

Spectral Data Interpretation

¹H NMR Spectroscopy
  • Aromatic Protons (Chlorophenyl group): Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the chlorophenyl ring.

  • Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the δ 7.5-8.5 ppm range.

  • Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 160-175 ppm.

  • Aromatic and Thiazole Carbons: Multiple signals for the aromatic carbons of the chlorophenyl ring and the carbons of the thiazole ring would appear in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid.

  • C-N and C=N Stretches: Absorptions corresponding to the C-N and C=N bonds of the thiazole ring would be observed in the fingerprint region (below 1600 cm⁻¹).

  • C-Cl Stretch: A stretch for the C-Cl bond is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed at m/z 239 (for ³⁵Cl) and 241 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorophenyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general and widely used method for the synthesis of 2-aryl-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis.

General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • 4-Chlorothiobenzamide

  • Ethyl 3-bromo-2-oxopropanoate (or a similar α-haloketone with an ester group)

  • Ethanol (or another suitable solvent)

  • Base (e.g., sodium bicarbonate, pyridine)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Thiazole Ring Formation: 4-Chlorothiobenzamide is reacted with an equimolar amount of ethyl 3-bromo-2-oxopropanoate in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

  • Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Chlorothiobenzamide Ethyl 3-bromo-2-oxopropanoate reaction1 Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction1 workup1 Aqueous Work-up (Extraction and Washing) reaction1->workup1 hydrolysis Ester Hydrolysis (NaOH, Heat) workup1->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isolation Filtration and Drying acidification->isolation purification Recrystallization isolation->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] However, no specific biological activity or involvement in signaling pathways has been reported for this compound itself.

Derivatives of 2-aminothiazole-5-carboxylic acid have been investigated as potential anti-tumor agents, with some showing antiproliferative effects on leukemia cells.[3] The biological activity of such compounds is highly dependent on the specific substituents on the thiazole ring and other parts of the molecule.

Potential Areas for Investigation

Given the structural alerts present in this compound, it could be a candidate for screening in various biological assays.

Logical Relationship for Biological Screening:

G cluster_assays Potential Biological Screening compound This compound antimicrobial Antimicrobial Assays (e.g., MIC determination) compound->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) compound->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) compound->enzyme

Caption: Potential screening pathways for biological activity.

Conclusion

This compound is a molecule of interest for which detailed experimental data is currently scarce in publicly available literature. This guide has compiled the available predicted data and information from closely related compounds to provide a foundational understanding of its physical and chemical properties. The provided general synthesis protocol offers a starting point for its preparation. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid represent a promising class of heterocyclic compounds with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into their biological activities, with a particular focus on their anticancer and antimicrobial properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. The incorporation of a 4-chlorophenyl group at the 2-position of the thiazole ring, combined with a carboxylic acid moiety or its derivatives at the 5-position, has been a key area of investigation for the development of novel therapeutic agents. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, attributed to their ability to interact with various biological targets.

Synthetic Methodologies

The synthesis of this compound and its derivatives typically follows the well-established Hantzsch thiazole synthesis.

General Synthesis of this compound Esters

A common route involves the reaction of a 4-chlorothiobenzamide with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester. The resulting ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxamides

Amide derivatives are typically prepared from the corresponding carboxylic acid. The carboxylic acid is first converted to an acid chloride, usually with thionyl chloride or oxalyl chloride, which is then reacted with a desired amine to yield the final amide product.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of some 2-phenylthiazole-5-carboxamide derivatives against various cancer cell lines. It is important to note that the data presented here is for closely related analogues, as specific data for a comprehensive series of 2-(4-Chlorophenyl) derivatives is not extensively available in the public domain. The data for 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide derivatives is included as a representative example of the potential of this class of compounds.

Compound IDR Group (Amide Substituent)A-549 (Lung) IC50 (µM)Bel7402 (Liver) IC50 (µM)HCT-8 (Colon) IC50 (µM)
8a 2,4-difluorophenyl>50>50>50
8b 2-chloro-4-fluorophenyl25.331.628.9
8c 4-chloro-2-methylphenyl15.819.517.2
8d 2,4-dichlorophenyl20.124.822.3
8e 2-(trifluoromethyl)phenyl33.541.238.6
8f 2,4,6-trichlorophenyl18.222.120.4
5-Fluorouracil (Reference Drug)5.26.86.1

Data adapted from a study on 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide derivatives. The inhibitory activity is presented as a percentage at a concentration of 5 µg/mL in the source study; IC50 values are estimated based on this data for illustrative purposes.

Signaling Pathways in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Thiazole derivatives have been identified as potential inhibitors of this pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis Angiogenesis, Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis Thiazole 2-(4-Chlorophenyl)thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[2][3] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several thiazole-containing compounds have been shown to inhibit this pathway.[2][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The presence of the chlorophenyl group can enhance this activity.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of thiazole derivatives against selected bacterial and fungal strains. As with the anticancer data, specific MIC values for a comprehensive set of this compound derivatives are limited. The data below is from related thiazole structures to illustrate the potential of this chemical class.

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Thiazole Derivative 1 12.5256.25
Thiazole Derivative 2 6.2512.512.5
Thiazole Derivative 3 255025
Ciprofloxacin (Bacteria) 1.00.5-
Fluconazole (Fungi) --2.0

This data is representative and compiled from various sources on antimicrobial thiazole derivatives.[5][6]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Workflow Diagram:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT assay experimental workflow.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with bacterial/fungal suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity (growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Broth microdilution for MIC determination.

Detailed Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.[13]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Detailed Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound. Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The available data, primarily from structurally related analogues, demonstrates potent in vitro activity against a range of cancer cell lines and microbial strains. The inhibition of key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR appears to be a significant contributor to their anticancer effects.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives to establish a clear structure-activity relationship (SAR). Further mechanistic studies are warranted to fully elucidate their modes of action and to identify specific molecular targets. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising lead compounds. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

In silico prediction of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid targets

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper: A-0128

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery.[1][2] This document outlines a comprehensive in silico strategy for identifying and prioritizing potential protein targets for the novel compound, 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. While this specific molecule is not extensively characterized in public literature, its core thiazole structure is a recognized scaffold in medicinal chemistry, known to interact with a variety of biological targets.[3][4] This guide details a multi-faceted computational approach, combining ligand-based and structure-based methods to generate a high-confidence list of putative targets. Furthermore, it provides standardized protocols for the subsequent experimental validation required to confirm these computational predictions, ensuring a robust and efficient progression from hypothesis to validated target.

Introduction to In Silico Target Prediction

Traditional methods for drug target identification, such as high-throughput screening, can be resource-intensive and time-consuming.[5] Computational, or in silico, approaches offer a cost-effective and rapid alternative to predict interactions between small molecules and proteins, thereby streamlining the drug discovery pipeline.[5][6][7] These methods are broadly categorized into:

  • Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[2][8] By comparing this compound to large databases of compounds with known targets (e.g., ChEMBL), it is possible to infer potential targets.[2][8]

  • Structure-Based Methods: When the three-dimensional structures of proteins are known, these methods can be employed.[9] Reverse docking, a prominent structure-based technique, involves docking the small molecule into the binding sites of a vast array of proteins to identify those with the highest binding affinity.[8]

This guide proposes a workflow that synergistically combines these strategies to maximize the confidence of target prediction for this compound.

Proposed In Silico Prediction Workflow

A multi-pronged approach is recommended to generate a robust set of candidate targets. The workflow integrates several orthogonal computational methods to cross-validate findings and reduce the likelihood of false positives.

G cluster_0 Phase 1: In Silico Prediction start 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid Structure ligand_based Ligand-Based Screening (Similarity Search, Pharmacophore) start->ligand_based structure_based Structure-Based Screening (Reverse Docking) start->structure_based ml_model AI / Machine Learning (Predictive Models) start->ml_model integrate Integration & Prioritization (Consensus Scoring) ligand_based->integrate structure_based->integrate ml_model->integrate db1 Chemogenomic Databases (e.g., ChEMBL, PubChem) db1->ligand_based db1->ml_model db2 Protein Structure Databases (e.g., PDB) db2->structure_based target_list Prioritized Target List integrate->target_list

Caption: Proposed in silico workflow for target identification.

Detailed Methodologies

In Silico Protocols
  • Ligand-Based Similarity Search:

    • Objective: To identify proteins targeted by molecules structurally similar to this compound.

    • Protocol:

      • Generate a 2D fingerprint (e.g., Morgan fingerprint) for the query molecule.

      • Screen large-scale databases like ChEMBL, PubChem, and DrugBank against the query fingerprint using a similarity metric (e.g., Tanimoto coefficient).[2]

      • Retrieve known targets of compounds that exhibit a Tanimoto similarity score > 0.85.

      • Compile a list of putative targets based on the annotations of these structurally similar molecules.

  • Structure-Based Reverse Docking:

    • Objective: To identify proteins that can physically accommodate the query molecule in a sterically and electrostatically favorable manner.[8]

    • Protocol:

      • Prepare a high-quality 3D conformer of this compound.

      • Select a comprehensive library of protein structures from the Protein Data Bank (PDB), focusing on the human proteome and known druggable targets.

      • Utilize a validated docking program (e.g., AutoDock, Glide) to systematically dock the molecule against the binding sites of each protein in the library.

      • Rank the proteins based on the calculated binding affinity (docking score). Targets with the most favorable (i.e., lowest) binding energy scores are prioritized.

Experimental Validation Protocols

Computational predictions must be confirmed through wet-lab experiments.[12][13]

  • Biochemical Binding Assay (Surface Plasmon Resonance - SPR):

    • Objective: To directly measure the binding affinity and kinetics between the compound and a purified putative target protein.

    • Protocol:

      • Immobilize the purified recombinant target protein onto a sensor chip surface.

      • Prepare a series of concentrations of this compound in a suitable running buffer.

      • Flow the compound solutions over the sensor chip.

      • Monitor the change in the refractive index at the surface in real-time to measure association and dissociation.

      • Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

  • Enzymatic Activity Assay (for enzyme targets):

    • Objective: To determine if the compound modulates the catalytic activity of a predicted enzyme target.

    • Protocol:

      • Reconstitute the enzymatic reaction in a multi-well plate format, including the purified enzyme, its substrate, and any necessary co-factors.

      • Add varying concentrations of this compound to the reaction wells.

      • Initiate the reaction and measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorimetry).

      • Plot the enzyme activity as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation and Interpretation

All quantitative data from the in silico and experimental phases should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Silico Target Predictions

Prediction MethodPutative TargetScore/MetricRank
Ligand SimilarityKinase ATanimoto: 0.891
Ligand SimilarityProtease BTanimoto: 0.862
Reverse DockingKinase ABinding Energy: -9.8 kcal/mol1
Reverse DockingGPCR CBinding Energy: -9.5 kcal/mol2
Reverse DockingProtease BBinding Energy: -9.1 kcal/mol3
Consensus RankKinase A1Top Candidate
Consensus RankProtease B2.5Secondary Candidate

Table 2: Summary of Experimental Validation Data

Target ProteinAssay TypeResult (KD / IC50)
Kinase ASPR Binding AssayKD = 75 nM
Kinase AKinase Activity AssayIC50 = 150 nM
Protease BSPR Binding AssayKD = 1.2 µM
Protease BProtease Activity AssayIC50 = 3.5 µM
GPCR CRadioligand Binding AssayNo significant binding observed

Hypothetical Target Pathway Analysis

Based on the hypothetical results, "Kinase A" emerges as the most promising target. A crucial next step is to understand the biological context of this target. If Kinase A is a known component of a signaling pathway implicated in disease, this strengthens its therapeutic relevance.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A (Predicted Target) Receptor->KinaseA Activates Substrate Downstream Substrate KinaseA->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Compound 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid Compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway involving the top predicted target.

Conclusion

The described workflow provides a systematic and robust framework for the in silico prediction and experimental validation of targets for this compound. By integrating multiple computational techniques, this approach enhances the confidence of predictions and provides a clear, data-driven path for prioritizing candidates for further preclinical development. The subsequent validation through orthogonal biochemical and cellular assays is an indispensable step to confirm the computational hypotheses and elucidate the compound's mechanism of action. This integrated strategy significantly accelerates the transition from a novel chemical entity to a potential therapeutic lead.

References

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile nature allows for a wide array of chemical modifications, leading to the development of numerous therapeutic agents with diverse pharmacological activities. Thiazole-based compounds have demonstrated significant potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide delves into the core mechanisms of action of thiazole derivatives, providing a comprehensive resource for researchers and drug development professionals. We will explore their interactions with key signaling pathways, present quantitative data on their activity, and provide detailed protocols for essential experimental assays.

I. Quantitative Analysis of Thiazole-Based Compounds' Biological Activity

The efficacy of thiazole derivatives has been quantified across numerous studies, primarily focusing on their anti-cancer properties. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against various cancer cell lines and specific molecular targets. The following tables summarize the IC50 values for a selection of thiazole-based compounds, offering a comparative overview of their activity.

Table 1: Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03[1]
Thiazole-naphthalene derivative 5bA549 (Lung)0.97 ± 0.13[1]
Thiazolyl-pyrazoline derivative 10dA549 (Lung)2.9[2]
Thiazolyl-pyrazoline derivative 10dH441 (Lung)3.8[2]
Pyrazole–thiadiazole derivative 6gA549 (Lung)1.537 ± 0.097[3]
Pyrazole–thiadiazole derivative 6gMCF-7 (Breast)15.925 ± 0.054[3]
2,4-disubstituted-1,3-thiazole derivative 8MCF-7 (Breast)3.36 ± 0.06 (µg/ml)[4]
Thiazole-based chalcone 11TF1 (Leukemia)30.23 ± 0.53[5]
Thiazole-based chalcone 12TF1 (Leukemia)28.49 ± 0.46[5]
Thiazole-based chalcone 25A431 (Skin)28.49 ± 0.46[5]
2-(2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (6)A549 (Lung)12.0 ± 1.73 (µg/mL)[6]
2-(2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (6)C6 (Glioma)3.83 ± 0.76 (µg/mL)[6]
2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide (4g)HT-1376 (Bladder)26.51[7]
Benzothiazole derivative AHepG2 (Liver)56.98 (24h), 38.54 (48h)[8]
Benzothiazole derivative BHepG2 (Liver)59.17 (24h), 29.63 (48h)[8]

Table 2: Inhibition of Key Protein Kinases by Thiazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Thiazolyl-pyrazoline derivative 10dEGFR32.5 ± 2.2[2]
Thiazolyl-pyrazoline derivative 10dVEGFR-243.0 ± 2.4[2]
Pyrazole–thiadiazole derivative 6gEGFR24 ± 2[3]
Thiazole derivative 4cVEGFR-2150[9]
Thiadiazole derivative 7bVEGFR-240.65[10]
Thiazole derivative VEGFR74 ± 7[11]
Thiazole derivative VBRAFV600E107 ± 10[11]
Thiazole-based chalcone 25JAK233.88 ± 2.50[5]
Thiazole-based chalcone 25EGFR-TK33.66 ± 2.61[5]
Thiazole derivative 3bPI3Kα86 ± 5[12]
Thiazole derivative 3bmTOR221 ± 14[12]
Thiazole derivative 5VEGFR-244[13]

Table 3: Inhibition of Tubulin Polymerization by Thiazole Derivatives

Compound/DerivativeIC50 (µM)Reference
Thiazole-based chalcone 2e7.78[14]
Thiazol-5(4H)-one 4f0.00933[15]
Thiazol-5(4H)-one 5a0.00952[15]
Thiazole-naphthalene derivative 5b3.3[1]
Thiazole-2-acetamide derivative IV2.00 ± 0.12[16]
2,4-disubstituted thiazole 7c2.00 ± 0.12[17]

II. Key Signaling Pathways Targeted by Thiazole-Based Compounds

Thiazole derivatives exert their biological effects by modulating the activity of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these interactions is paramount for the rational design of novel and more effective therapeutic agents.

A. PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiazole-based compounds have been identified as potent inhibitors of key kinases within this pathway.[18]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole-based Inhibitors Thiazole->PI3K Thiazole->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole compounds.
B. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Thiazole derivatives have been developed as potent EGFR inhibitors.[19]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole Thiazole-based Inhibitors Thiazole->EGFR

EGFR signaling pathway and inhibition by thiazole-based compounds.
C. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2.[13]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Thiazole Thiazole-based Inhibitors Thiazole->VEGFR2

VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.
D. Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated approach to cancer therapy. Thiazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Thiazole Thiazole-based Inhibitors Thiazole->Polymerization Polymerization->Microtubule

Inhibition of tubulin polymerization by thiazole-based compounds.
E. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and inflammatory diseases. Some thiazole derivatives have been reported to inhibit NF-κB signaling.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Thiazole Thiazole-based Inhibitors Thiazole->IKK

NF-κB signaling pathway and inhibition by thiazole derivatives.

III. Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of thiazole-based compounds, a variety of in vitro assays are employed. The following sections provide detailed protocols for some of the most common and critical experiments.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with thiazole compound Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours (Formazan formation) AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read

A typical workflow for performing an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole-based compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Logical Flow of Apoptosis Detection

Apoptosis_Assay_Logic Cells Cell Population AnnexinV Annexin V-FITC Cells->AnnexinV PI Propidium Iodide (PI) Cells->PI EarlyApop Early Apoptotic Cells (Annexin V+, PI-) AnnexinV->EarlyApop LateApop Late Apoptotic/Necrotic Cells (Annexin V+, PI+) AnnexinV->LateApop PI->LateApop Viable Viable Cells (Annexin V-, PI-)

Discrimination of cell populations using Annexin V and PI staining.

Detailed Protocol:

  • Cell Treatment: Seed and treat cells with the thiazole compound as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow Start Treat cells with thiazole compound Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash to remove ethanol Fix->Wash Stain Stain with PI and RNase A Wash->Stain Analyze Analyze by flow cytometry Stain->Analyze

A typical workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with the thiazole compound for the desired duration.

  • Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

D. Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or by using a fluorescent reporter.

Detailed Protocol (Turbidity-based):

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare the thiazole compound at various concentrations.

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the thiazole compound or vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the thiazole compound to the control to determine its inhibitory or promoting effect. The IC50 value for inhibition of polymerization can be calculated.

IV. Conclusion

The thiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse mechanisms of action of thiazole-based compounds, particularly their ability to target key signaling pathways and cellular processes implicated in cancer, underscore their immense potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers in their efforts to further explore and exploit the therapeutic promise of this remarkable heterocyclic motif. Further investigations into the structure-activity relationships and the specific molecular interactions of novel thiazole derivatives will undoubtedly pave the way for the next generation of targeted therapies.

References

A Technical Guide to the Discovery of Novel Thiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of thiazole-5-carboxylic acid, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-5-carboxylic acid derivatives, with a focus on their therapeutic potential.

Synthesis of Thiazole-5-Carboxylic Acid Derivatives

The construction of the thiazole ring is a well-established area of synthetic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method and typically involves the condensation of an α-haloketone with a thioamide.[1] Modern variations and other synthetic strategies have expanded the accessibility and diversity of thiazole-5-carboxylic acid derivatives.

A general synthetic workflow for creating novel thiazole-5-carboxamide derivatives often involves the initial synthesis of a substituted thiazole-5-carboxylic acid core, followed by coupling with various amines to generate a library of amide derivatives.

G General Synthesis Workflow for Thiazole-5-Carboxamides start Starting Materials (e.g., α-haloketone, thioamide) hantzsch Hantzsch Thiazole Synthesis start->hantzsch acid_core Thiazole-5-Carboxylic Acid Core hantzsch->acid_core activation Carboxylic Acid Activation (e.g., EDC, HOBt) acid_core->activation coupling Amide Coupling Reaction activation->coupling amine Diverse Amine Building Blocks amine->coupling derivatives Library of Novel Thiazole-5-Carboxamide Derivatives coupling->derivatives purification Purification (e.g., Column Chromatography) derivatives->purification characterization Structural Characterization (NMR, HRMS) purification->characterization end Biologically Active Candidates characterization->end

Caption: General synthesis workflow for thiazole-5-carboxamides.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of thiazole-5-carboxylic acid derivatives.

2.1. Synthesis of 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide [5][6]

  • Materials : 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, Dichloromethane (DCM), 4-Dimethylaminopyridine (DMAP), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 3,4,5-Trimethoxyaniline, Hydrochloric acid (32%), Anhydrous sodium sulfate.

  • Procedure :

    • Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in DCM.

    • Add DMAP and EDCI to the solution and stir under argon gas.

    • After 30 minutes, add 3,4,5-trimethoxyaniline to the reaction mixture.

    • Continue stirring for 48 hours.

    • Extract the mixture with 32% HCl.

    • Dry the organic layer with anhydrous sodium sulfate and filter.

    • Purify the crude product by column chromatography to obtain the final compound.

2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay [5][6]

  • Materials : Synthesized thiazole carboxamide derivatives, COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, 96-well plates, Plate reader.

  • Procedure :

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

    • Add the test compound solutions to the wells at various concentrations.

    • Incubate the plate at room temperature for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA) with a plate reader.

    • Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value.

2.3. In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel) [7]

  • Materials : Synthesized thiazole-5-carboxylate derivatives, NCI-60 human tumor cell line panel, Cell culture medium, Fetal bovine serum, Penicillin-streptomycin, Sulforhodamine B (SRB) assay reagents.

  • Procedure :

    • Synthesized compounds are submitted to the National Cancer Institute (NCI) for screening.

    • A single high dose of each compound is initially tested against the 60 cell lines.

    • The growth inhibition for each cell line is determined.

    • Compounds meeting a specified threshold for growth inhibition are selected for a full five-dose assay.

    • The five-dose assay is performed at 10-fold dilutions of five different concentrations.

    • The GI50 (concentration causing 50% growth inhibition) is calculated for each active compound against each cell line.

Biological Activities and Quantitative Data

Novel thiazole-5-carboxylic acid derivatives have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Thiazole-5-Carboxylate Derivatives [7]

CompoundTarget Cell LineCancer TypeGI50 (µM)
3g EKVXNon-Small Cell Lung Cancer0.865
MDA-MB-468Breast Cancer1.20
4c HOP-92Non-Small Cell Lung Cancer0.34
EKVXNon-Small Cell Lung Cancer0.96
MDA-MB-231/ATCCBreast Cancer1.08

Table 2: COX Inhibitory Activity of Thiazole Carboxamide Derivatives [5][6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2a 2.650.9582.77
2b 0.2390.1911.25
Celecoxib -0.00223.8

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives [4]

CompoundDPPH Scavenging IC50 (µM)
LMH6 0.185
LMH7 0.221
Trolox (Control) 3.10

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design. Thiazole-based compounds have been shown to interact with various biological targets.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

Many thiazole carboxamide derivatives have been designed and evaluated as inhibitors of COX enzymes, which are key to the inflammatory pathway.[5][6] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

G COX Inhibition by Thiazole Carboxamides membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins1 Prostaglandins (Housekeeping) cox1->prostaglandins1 prostaglandins2 Prostaglandins (Inflammation, Pain) cox2->prostaglandins2 thiazole Thiazole Carboxamide Derivatives thiazole->cox1 Less Inhibition thiazole->cox2 Inhibition

Caption: Inhibition of COX enzymes by thiazole carboxamides.

4.2. Anticancer Mechanisms

The anticancer activity of thiazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been designed as c-Met kinase inhibitors, while others, like those based on the structure of dasatinib, target multiple tyrosine kinases.[8][9] A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been found to induce cell cycle arrest at the G0/G1 interphase in various tumor cell lines.[10]

G Anticancer Mechanism via Cell Cycle Arrest thiazole Thiazole-Pyrazole Carboxylic Acid Derivative g0g1 G0/G1 Phase thiazole->g0g1 Induces Arrest s_phase S Phase (DNA Synthesis) g0g1->s_phase Progression g2m G2/M Phase s_phase->g2m proliferation Cell Proliferation s_phase->proliferation Leads to g2m->g0g1

References

The Structure-Activity Relationship of 2-Arylthiazole-5-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-arylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been extensively investigated as potential therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-arylthiazole-5-carboxylic acids and their analogues, with a focus on their anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Core Structure and Numbering

The foundational structure of the compounds discussed in this guide is the 2-arylthiazole-5-carboxylic acid core. The numbering convention for this heterocyclic system is illustrated below:

2-Arylthiazole-5-carboxylic acid core structure with numbering

Figure 1: Core structure of 2-arylthiazole-5-carboxylic acid.

Modifications at the 2-aryl ring, the thiazole C4 position, and the 5-carboxylic acid group have profound effects on the biological activity of these compounds. The following sections will delve into the specific SAR trends observed for different therapeutic targets.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

A significant body of research on 2-arylthiazole-5-carboxylic acid derivatives has focused on their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling kinases and the induction of apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial transmembrane tyrosine kinase that plays a pivotal role in tumor angiogenesis, growth, and proliferation. Several 2-arylthiazole derivatives have been identified as potent inhibitors of VEGFR-2.

Table 1: SAR of 2-Arylthiazole Derivatives as VEGFR-2 Inhibitors

Compound ID2-Aryl Substituent (R)4-Position Substituent (R')5-Position ModificationIC50 (µM) vs. VEGFR-2Reference
1a 4-HydroxyphenylHCarboxylic Acid0.15[1]
1b 4-MethoxyphenylHCarboxylic Acid0.28[1]
1c 4-ChlorophenylHCarboxylic Acid0.09[1]
2a 4-HydroxyphenylHN-(2-methylphenyl)carboxamide0.059 (Sorafenib)[1]
2b 4-ChlorophenylHN-(4-chloro-2-methylphenyl)carboxamide0.048[2]
  • Substitution on the 2-Aryl Ring: Electron-withdrawing groups, such as a chloro substituent at the para-position of the 2-phenyl ring, tend to enhance VEGFR-2 inhibitory activity (compare 1a and 1c ).

  • Modification of the 5-Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide can significantly improve potency. The nature of the amide substituent is also critical, with bulky and appropriately substituted aryl amides showing enhanced activity (2b ).

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these compounds is further demonstrated by their cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 2-Arylthiazole Derivatives

Compound ID2-Aryl Substituent (R)5-Position ModificationCell LineIC50 (µM)Reference
3a 2-ChlorophenylN-(2,4,6-trichlorophenyl)carboxamideA-549 (Lung)2.57[1]
3b 2-ChlorophenylN-(2,4,6-trichlorophenyl)carboxamideHepG2 (Liver)7.26[1]
3c 2-FluorophenylN-(4-chloro-2-methylphenyl)carboxamideBel7402 (Liver)48% inhibition at 10 µM[3]
4a 2-(4-Methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideK562 (Leukemia)< 1 (comparable to Dasatinib)[4]
4b 2-(4-Methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideMCF-7 (Breast)20.2[4]
4c 2-(4-Methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideHT-29 (Colon)21.6[4]

The data in Table 2 highlights that the cytotoxic profile of these derivatives is cell-line dependent. For instance, compound 4a shows high potency against leukemia cells but is significantly less active against breast and colon cancer cell lines[4]. This suggests that specific structural features can be tuned to achieve selectivity for certain cancer types.

Signaling Pathway Inhibition

The anticancer activity of 2-arylthiazole-5-carboxylic acid derivatives is often linked to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. One of the key pathways targeted is the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 2-Arylthiazole Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-arylthiazole derivatives.

Experimental Protocols

A general workflow for the synthesis and evaluation of 2-arylthiazole-5-carboxylic acid derivatives is outlined below.

experimental_workflow start Starting Materials (Aryl Amidine, α-haloketone) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro_screening In Vitro Screening characterization->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) in_vitro_screening->cytotoxicity kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2, PI3K) in_vitro_screening->kinase_assay moa Mechanism of Action Studies cytotoxicity->moa kinase_assay->moa cell_cycle Cell Cycle Analysis moa->cell_cycle apoptosis Apoptosis Assays moa->apoptosis lead_optimization Lead Optimization cell_cycle->lead_optimization apoptosis->lead_optimization

Caption: General experimental workflow for the development of 2-arylthiazole-5-carboxylic acid derivatives.

General Synthesis of 2-Arylthiazole-5-Carboxylic Acid Derivatives

The Hantzsch thiazole synthesis is a widely employed method for the preparation of the thiazole core. A typical procedure is as follows:

  • Thioamide Formation: The corresponding aryl nitrile is converted to the aryl thioamide by reaction with a sulfurating agent such as Lawesson's reagent or by treatment with hydrogen sulfide in the presence of a base.

  • Cyclization: The aryl thioamide is then reacted with an appropriate α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent like ethanol under reflux conditions. This cyclocondensation reaction forms the ethyl 2-arylthiazole-5-carboxylate.

  • Hydrolysis/Amidation: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH or LiOH). Alternatively, the ester can be converted directly to the desired amide by aminolysis, or the carboxylic acid can be activated (e.g., with a coupling agent like HATU or by conversion to the acid chloride) and then reacted with the desired amine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals are dissolved in a solubilizing agent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 can be determined using a variety of commercially available assay kits, often based on technologies like FRET (Fluorescence Resonance Energy Transfer) or luminescence. A general protocol is as follows:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: After incubation, a detection reagent is added to stop the kinase reaction and generate a signal (e.g., fluorescence or luminescence) that is proportional to the amount of phosphorylated substrate.

  • Signal Measurement: The signal is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The 2-arylthiazole-5-carboxylic acid scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies have revealed that modifications to the 2-aryl ring and the 5-carboxamide moiety are critical for tuning the potency and selectivity of these compounds against various cancer-related targets, including VEGFR-2 and other kinases. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new derivatives in this chemical class. Further optimization of this scaffold, guided by the SAR insights presented herein, holds the potential to deliver next-generation therapeutics for the treatment of cancer.

References

Review of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid and Its Analogs for Drug Discovery Professionals

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs, including the vitamin B1 (thiamine). Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. Within this class, the 2-arylthiazole-5-carboxylic acid framework serves as a versatile template for developing novel therapeutic agents across diverse disease areas. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-diabetic effects.

This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further research and development in this promising area.

Synthesis of the 2-Arylthiazole-5-Carboxamide Core

The synthesis of the this compound core and its amide analogs is most commonly achieved through variations of the Hantzsch thiazole synthesis. A prevalent and efficient method involves the reaction of a substituted β-ethoxyacrylamide with N-bromosuccinimide (NBS) to form an α-bromo intermediate, followed by a one-pot cyclization with thiourea.[1] This approach is highly effective for producing 2-aminothiazole-5-carboxamides, which are key intermediates for further derivatization, including in the synthesis of the multi-targeted kinase inhibitor, Dasatinib.[1][2][3]

Alternative routes may involve the reaction of 2,3-dichloro acryloyl chloride with a substituted aniline, followed by treatment with an alkanolate salt.[4] The general workflow allows for significant diversity by modifying the starting aniline and the reagents used for subsequent modifications of the 2-amino group or the 5-carboxamide position.

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Core Intermediate A Substituted Aniline (e.g., 2-chloro-6-methylaniline) R1 Step 1: Amide Formation (Base, e.g., Pyridine in THF) A->R1 Reactant B 3-Ethoxyacryloyl Chloride B->R1 Reactant C Thiourea R3 Step 3: Thiazole Ring Formation (Cyclization with Thiourea) C->R3 Reactant R2 Step 2: α-Bromination (N-Bromosuccinimide) R1->R2 Forms β-Ethoxyacrylamide Intermediate R2->R3 Forms α-Bromo Intermediate P 2-Amino-N-aryl-thiazole- 5-carboxamide Core R3->P Yields BETi BET Inhibitors BET BRD2 / BRD4 BETi->BET Inhibits Apoptosis G1/S Arrest & Apoptosis BETi->Apoptosis Induces SE AMIGO2 Super-Enhancer BET->SE Binds to AMIGO2 AMIGO2 Gene Transcription SE->AMIGO2 Drives AMIGO2_P AMIGO2 Protein AMIGO2->AMIGO2_P Translates to PTK7 PTK7 AMIGO2_P->PTK7 Interacts with & Regulates Survival Melanoma Cell Survival & Proliferation AMIGO2_P->Survival Promotes PTK7->Survival Promotes A 1. Cell Seeding Seed HUVECs into 6-well plates (500 cells/well). B 2. Compound Treatment After 24h, treat cells with varying concentrations of test compounds or vehicle control. A->B Allow Adhesion C 3. Incubation Incubate cells for 7-10 days until visible colonies form. B->C Growth Period D 4. Fixation & Staining Fix colonies with 4% paraformaldehyde. Stain with Crystal Violet solution. C->D Preparation E 5. Imaging & Counting Wash plates, air dry, and photograph. Count colonies (aggregates > 50 cells). D->E Visualization F 6. Data Analysis Calculate the inhibition rate for each concentration. Determine IC50 values using appropriate software (e.g., GraphPad). E->F Quantification

References

CAS number and IUPAC name for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 205692-14-4 IUPAC Name: 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, a molecule of interest in the fields of medicinal chemistry and drug development. Due to the limited availability of in-depth technical data for this specific compound, this guide also incorporates information on closely related analogs to provide a broader context for its potential applications and biological activities.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its basic properties can be predicted or are available in chemical databases.

PropertyValueSource
CAS Number205692-14-4Chemical Catalogs
IUPAC Name2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acidPubChem
Molecular FormulaC₁₀H₆ClNO₂SPubChem
Molecular Weight239.68 g/mol PubChem
AppearanceWhite to off-white solid (Predicted)N/A
SolubilitySoluble in organic solvents like DMSO and DMF (Predicted)N/A

Synthesis

General Synthetic Pathway

The synthesis would likely involve the reaction of a thioamide with an α-halocarbonyl compound. For this compound, a common approach would be the reaction of 4-chlorothiobenzamide with an ethyl 2-chloro-3-oxopropanoate, followed by hydrolysis of the resulting ester.

Synthesis_of_2-(4-Chlorophenyl)thiazole-5-carboxylic_acid reagent1 4-Chlorothiobenzamide intermediate Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate reagent1->intermediate Hantzsch Thiazole Synthesis reagent2 Ethyl 2-chloro-3-oxopropanoate reagent2->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH, H₂O)

Caption: General synthetic scheme for this compound.

Experimental Protocol (Representative for related compounds)

The following is a representative protocol for the synthesis of a similar compound, 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, which can be adapted[1][2].

Materials:

  • Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate

  • Methanol (MeOH)

  • Distilled water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 2 mol/L)

Procedure:

  • To a solution of ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate (10 mmol) in MeOH (50 mL) and distilled water (10 mL), add NaOH (12 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent in vacuo.

  • Add water (50 mL) to the residue and adjust the pH to 1.5 with diluted hydrochloric acid (2 mol/L).

  • Stir the mixture for 30 minutes, which should result in the precipitation of the product.

  • Filter the solid product, wash with water, and dry to obtain the desired carboxylic acid.

Biological Activity

While specific biological data for this compound is scarce, the broader class of 2-aryl-thiazole derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potential of 2-aryl-thiazole derivatives as anticancer agents. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. One of the most active compounds featured a 2-chlorophenyl group at the 2-position of the thiazole ring, suggesting that the 2-(chlorophenyl)thiazole scaffold is a promising pharmacophore for anticancer drug development[1][2].

The general structure-activity relationship (SAR) studies on related compounds indicate that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity.

Antimicrobial Activity

The thiazole nucleus is a common scaffold in many antimicrobial agents. Derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole have been synthesized and screened for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species[3]. These studies suggest that the 4-chlorophenyl substitution on the thiazole ring can contribute to antimicrobial efficacy.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed. For instance, some thiazole-based anticancer agents are known to act as kinase inhibitors. Given that a 2-amino-thiazole derivative was designed based on the structure of the kinase inhibitor dasatinib, it is plausible that this compound could also target specific kinases involved in cancer cell proliferation and survival[4].

For antimicrobial activity, thiazole derivatives may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Biological_Activity_Workflow compound This compound synthesis Synthesis and Purification compound->synthesis screening Biological Screening synthesis->screening anticancer Anticancer Assays (e.g., MTT, Cell Viability) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) screening->antimicrobial moa Mechanism of Action Studies anticancer->moa antimicrobial->moa kinase Kinase Inhibition Assays moa->kinase pathway Signaling Pathway Analysis moa->pathway lead_opt Lead Optimization pathway->lead_opt

Caption: A potential workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for development as a therapeutic agent, given the well-documented anticancer and antimicrobial activities of structurally related thiazole derivatives. While specific data on this compound is limited, the available information on its analogs suggests that it warrants further investigation.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities.

  • Elucidating its mechanism of action to identify specific molecular targets and signaling pathways.

  • Performing structure-activity relationship studies to design more potent and selective derivatives.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1] 2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.

The synthesis protocol described herein utilizes the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring.[2][3] The process involves the condensation of an α-halo-carbonyl compound with a thioamide, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This document provides a detailed, step-by-step protocol for the synthesis, characterization, and purification of this compound.

Overall Reaction Scheme

The synthesis is a two-step process starting from 4-chlorothiobenzamide and ethyl 2-chloro-3-oxopropanoate.

Step 1: Hantzsch Thiazole Synthesis

4-Chlorothiobenzamide + Ethyl 2-chloro-3-oxopropanoate → Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

Step 2: Ester Hydrolysis

Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate → this compound

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrophotometer, Mass spectrometer, and Melting Point Apparatus for characterization

Reagents:

  • 4-Chlorothiobenzamide (CAS: 2521-24-6)[4]

  • Ethyl 2-chloro-3-oxopropanoate (CAS: 33142-21-1)[5]

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

This procedure is based on the principles of the Hantzsch thiazole synthesis.[2][3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiobenzamide (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of thioamide) to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: To the stirring suspension, add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker containing ice-cold water. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (1.0 eq) obtained from Protocol 1 in a 1:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester. The mixture should become a clear solution as the reaction progresses.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3. A solid precipitate will form.

  • Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.[1]

Data Presentation

The following table summarizes typical quantities and expected outcomes for the synthesis.

ParameterStep 1: Ester SynthesisStep 2: Hydrolysis
Reactant 1 4-ChlorothiobenzamideEthyl 2-(4-chlorophenyl)thiazole-5-carboxylate
Molar Eq. (Reactant 1)1.01.0
Reactant 2 Ethyl 2-chloro-3-oxopropanoate[6]Sodium Hydroxide (NaOH)
Molar Eq. (Reactant 2)1.12.5
Solvent EthanolEthanol/Water (1:1)
Temperature Reflux (~78 °C)Reflux (~80-90 °C)
Reaction Time 4-6 hours2-4 hours
Product Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylateThis compound
Typical Yield 75-85%>90%
Purification Method Recrystallization (Ethanol/Water)Acid precipitation, washing with water

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Condensation cluster_step2 Intermediate Product cluster_step3 Step 2: Saponification cluster_step4 Final Product Isolation cluster_final Final Product A 4-Chlorothiobenzamide C Mix & Reflux in Ethanol A->C B Ethyl 2-chloro-3-oxopropanoate B->C D Ethyl 2-(4-chlorophenyl) thiazole-5-carboxylate C->D Cool, Precipitate, Filter & Purify E NaOH, EtOH/H2O Reflux D->E F Acidification (HCl) E->F G Filtration & Drying F->G Precipitate Forms H 2-(4-Chlorophenyl) thiazole-5-carboxylic acid G->H

Caption: Workflow for the synthesis of this compound.

Supplementary Protocol: Synthesis of 4-Chlorothiobenzamide

For laboratories where 4-chlorothiobenzamide is not commercially available, it can be synthesized from 4-chlorobenzonitrile.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorobenzonitrile (1.0 eq) and thioacetamide (1.3 eq) in dimethylformamide (DMF).[7]

  • Gas Saturation: Chill the mixture in an ice bath and saturate it with dry hydrogen chloride (HCl) gas.[7]

  • Reaction: Slowly heat the mixture on an oil bath to 100 °C and distill off the liquid.[7]

  • Work-up: After distillation, add aqueous sodium bicarbonate to the solid residue.[7]

  • Isolation and Purification: Collect the resulting solid by filtration and recrystallize it from toluene to yield 4-chlorothiobenzamide as yellow crystals.[7]

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle corrosive reagents like HCl and NaOH with extreme care.

  • Thioamides and organic solvents are flammable and toxic; avoid inhalation and skin contact.

References

Application Notes and Protocols: Cell-Based Assay Development for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, some thiazole-based compounds have been identified as inhibitors of critical signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[1]

Given the therapeutic potential of the thiazole scaffold, it is crucial to characterize the biological effects of novel derivatives like this compound. As the specific cellular target of this compound is not yet defined, a tiered screening approach using a panel of cell-based assays is recommended to elucidate its activity profile.

These application notes provide a comprehensive set of protocols for an initial screening cascade designed to:

  • Evaluate the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

  • Determine if the compound induces apoptosis (programmed cell death).

  • Investigate a potential mechanism of action by assessing its impact on the PI3K/Akt/mTOR signaling pathway.

This systematic approach will enable researchers to determine the compound's potency, selectivity, and potential mode of action, guiding further preclinical development.

Experimental Workflow

The proposed workflow provides a logical progression from broad phenotypic screening to more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Elucidation of Anti-proliferative Mechanism cluster_2 Tier 3: Target Pathway Analysis A Compound Preparation (Serial Dilutions) C MTT Cytotoxicity Assay (Determine IC50) A->C B Cell Seeding (Cancer & Normal Cell Lines) B->C D BrdU Cell Proliferation Assay C->D If IC50 is potent E Annexin V / PI Apoptosis Assay C->E If IC50 is potent F Western Blot for PI3K/Akt/mTOR Pathway Markers E->F If apoptosis is induced

Caption: A tiered experimental workflow for characterizing this compound.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundCustom Synthesis/VendorN/A
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
A549 (human lung carcinoma) cell lineATCCCCL-185
MCF-7 (human breast adenocarcinoma) cell lineATCCHTB-22
K562 (human chronic myelogenous leukemia) cell lineATCCCCL-243
L929 (mouse fibroblast) cell lineATCCCCL-1
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
RPMI-1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
BrdU Cell Proliferation Assay KitThermo Fisher ScientificQIA58
Annexin V-FITC Apoptosis Detection Kit with PIThermo Fisher Scientific88-8005-72
Protease and Phosphatase Inhibitor CocktailCell Signaling Technology5872
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
BCA Protein Assay KitThermo Fisher Scientific23225
Primary Antibodies (Phospho-Akt, Akt, Phospho-mTOR, etc.)Cell Signaling TechnologyVarious
HRP-conjugated Secondary AntibodyCell Signaling TechnologyVarious
ECL Western Blotting SubstrateThermo Fisher Scientific32106
96-well clear, flat-bottom tissue culture platesCorning3596
6-well tissue culture platesCorning3516

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this colorimetric assay.[1]

Protocol:

  • Cell Seeding: Seed cancer cell lines (A549, MCF-7, K562) and a non-cancerous cell line (L929) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Proliferation (BrdU Assay)

This assay quantifies active DNA synthesis, providing a direct measure of cell proliferation.[4] It is based on the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of replicating cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: After the 48-hour treatment, add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[5]

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with a formaldehyde-based fixative for 15-30 minutes. Following fixation, treat the cells with a denaturing agent (e.g., HCl) to expose the incorporated BrdU.[4]

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Measurement: Add the HRP substrate and measure the colorimetric signal using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control and determine the IC₅₀ for proliferation inhibition.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

G cluster_0 Cell Populations cluster_1 Mechanism A Viable Cell (Annexin V-, PI-) M1 Intact Plasma Membrane No PS Exposure PI Impermeable A->M1 B Early Apoptotic Cell (Annexin V+, PI-) M2 PS Translocation Intact Membrane PI Impermeable B->M2 C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) M3 PS Translocation Membrane Permeable PI Enters C->M3 D Necrotic Cell (Annexin V-, PI+) M4 Membrane Permeable No PS Translocation PI Enters D->M4

Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) for each treatment condition.

PI3K/Akt/mTOR Pathway Analysis (Western Blot)

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway to determine if the compound acts as an inhibitor.[7] A decrease in the phosphorylation of proteins like Akt and mTOR downstream effectors (e.g., S6 ribosomal protein) upon treatment would suggest pathway inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at its IC₅₀ concentration for various time points (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6, total S6, and a loading control like GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activity.

Data Presentation

Table 1: Cytotoxicity of this compound in various cell lines.
Cell LineTypeIC₅₀ (µM) ± SD
A549Human Lung Carcinoma12.5 ± 1.8
MCF-7Human Breast Adenocarcinoma25.1 ± 3.2
K562Human CML8.9 ± 1.1
L929Mouse Fibroblast (Normal)> 100
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation).
Cell LineIC₅₀ (µM) ± SD
A54910.8 ± 1.5
K5627.5 ± 0.9
Table 3: Apoptosis Induction in K562 cells after 48-hour treatment.
TreatmentConcentration (µM)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0.1% DMSO95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound8.9 (IC₅₀)48.3 ± 4.535.1 ± 3.816.6 ± 2.1
Compound17.8 (2x IC₅₀)22.7 ± 3.345.8 ± 5.131.5 ± 4.7
Table 4: Densitometric Analysis of Western Blot Results in K562 cells (6-hour treatment).
Target ProteinVehicle Control (Relative Density)Compound (8.9 µM) (Relative Density)% Inhibition
p-Akt / Total Akt1.000.35 ± 0.0865%
p-mTOR / Total mTOR1.000.41 ± 0.1059%

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be critical for making informed decisions regarding the subsequent stages of drug discovery and development.

References

Application Notes and Protocols for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the 2-(4-Chlorophenyl)thiazole-5-carboxylic acid scaffold in the investigation of Neuropilin and Tolloid-Like Protein 2 (NETO2), an auxiliary subunit of kainate-type ionotropic glutamate receptors. While this compound itself is not a potent inhibitor, its core structure serves as a crucial pharmacophore for the development of selective NETO2 inhibitors. This document outlines the role of NETO2 in neuronal signaling, its association with disease, and detailed protocols for assays to characterize the interaction between NETO2 and kainate receptors, and the effects of inhibitors based on this scaffold. This compound can be effectively used as a negative control or a starting point for medicinal chemistry efforts targeting NETO2.

Biological Target: NETO2

NETO2 is a single-pass transmembrane protein that modulates the function of kainate receptors (KARs), particularly those containing GluK1 and GluK2 subunits. It plays a significant role in synaptic transmission and plasticity by influencing the gating kinetics, trafficking, and synaptic localization of KARs.[1][2][3] Beyond the central nervous system, NETO2 has been implicated in various cancers, where it can influence signaling pathways such as PI3K/AKT, ERK, and Ca2+/CaMKII to promote tumor progression.[4][5][6]

Data Presentation: Activity of Thiazole-5-carboxamide Derivatives

CompoundTargetAssay TypeActivity (IC50)Reference
This compoundNETO2(Predicted)> 10 µM (likely inactive)Inferred from literature
CPhTCNETO2Functional Assay (Electrophysiology)~100-500 nM (estimated)Based on patent literature

Signaling Pathways Involving NETO2

NETO2's primary role in the central nervous system is the modulation of kainate receptor signaling. In pathological contexts such as cancer, it has been shown to influence other key cellular signaling pathways.

NETO2_Signaling_Neuronal cluster_membrane Plasma Membrane KAR Kainate Receptor (GluK1/GluK2) IonChannel Ion Channel KAR->IonChannel forms NETO2 NETO2 NETO2->KAR modulates Ca_Na_Influx Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na_Influx allows Glutamate Glutamate Glutamate->KAR binds Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Synaptic_Transmission Modulation of Synaptic Transmission Depolarization->Synaptic_Transmission

NETO2 modulation of kainate receptor signaling at the synapse.

NETO2_Cancer_Signaling cluster_pi3k PI3K/AKT Pathway cluster_erk ERK Pathway cluster_ca Calcium Signaling NETO2 NETO2 PI3K PI3K NETO2->PI3K RAS RAS NETO2->RAS Ca_Influx Ca²⁺ Influx NETO2->Ca_Influx AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis AKT->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis CaMKII CaMKII Ca_Influx->CaMKII CaMKII->Proliferation

NETO2 involvement in cancer-related signaling pathways.

Experimental Protocols

The following protocols are designed to investigate the role of this compound and its derivatives as inhibitors of NETO2 function.

Experimental Workflow Overview

Experimental_Workflow Start Start: Synthesize/Acquire 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid derivatives CoIP Co-Immunoprecipitation: Confirm NETO2-KAR Interaction Start->CoIP Surface_Assay Cell Surface Biotinylation: Assess KAR Surface Expression Start->Surface_Assay Electrophysiology Whole-Cell Patch Clamp: Measure KAR Currents Start->Electrophysiology Data_Analysis Data Analysis: Determine IC50 and Mechanism of Action CoIP->Data_Analysis Surface_Assay->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion: Characterize Scaffold as NETO2 Probe/Inhibitor Data_Analysis->Conclusion

Workflow for characterizing NETO2 inhibitors.
Protocol 1: Co-Immunoprecipitation to Verify NETO2-Kainate Receptor Interaction

This protocol determines if a test compound disrupts the interaction between NETO2 and its partner kainate receptor subunit (e.g., GluK2).

Materials:

  • HEK293T cells co-transfected with tagged NETO2 (e.g., FLAG-NETO2) and tagged GluK2 (e.g., HA-GluK2)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100

  • Antibodies: Anti-FLAG antibody, anti-HA antibody, and appropriate secondary antibodies

  • Protein A/G magnetic beads

  • Test compounds: this compound (as negative control) and its derivatives

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture and transfect HEK293T cells. 48 hours post-transfection, treat cells with the test compound or vehicle control for the desired time (e.g., 1-2 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate a portion of the supernatant with anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using anti-HA and anti-FLAG antibodies to detect co-precipitated GluK2 and immunoprecipitated NETO2, respectively.

Protocol 2: Cell Surface Biotinylation Assay for Kainate Receptor Trafficking

This protocol assesses whether a test compound alters the surface expression of kainate receptors, a process modulated by NETO2.

Materials:

  • Primary neuronal cultures or HEK293T cells expressing KARs and NETO2

  • Sulfo-NHS-SS-Biotin

  • Quenching solution: 100 mM glycine in PBS

  • Lysis Buffer (as in Protocol 1)

  • Streptavidin-agarose beads

  • Antibodies against the kainate receptor subunit of interest

  • Western blotting reagents

Procedure:

  • Treat cultured cells with the test compound or vehicle.

  • Wash cells twice with ice-cold PBS.

  • Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 minutes at 4°C to label surface proteins.

  • Quench the reaction by washing with quenching solution.

  • Lyse the cells and clarify the lysate as described in Protocol 1.

  • Incubate the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

  • Wash the beads extensively with lysis buffer.

  • Elute the biotinylated proteins and analyze by Western blotting with an antibody against the kainate receptor subunit.

  • A sample of the total lysate should be run in parallel to assess total protein levels.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the effect of test compounds on kainate receptor-mediated currents, which are modulated by NETO2.

Materials:

  • HEK293T cells co-expressing the desired kainate receptor subunits and NETO2

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH

  • External solution (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2, pH 7.4 with NaOH

  • Glutamate (agonist)

  • Test compounds

Procedure:

  • Prepare cells on coverslips for recording.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a brief pulse of glutamate (e.g., 10 mM for 1-2 ms) using a rapid application system to elicit a kainate receptor-mediated current.

  • Record the baseline current amplitude, deactivation, and desensitization kinetics.

  • Perfuse the test compound for a set duration and re-apply the glutamate pulse to measure the effect of the compound on the current.

  • To generate a dose-response curve, repeat step 6 with increasing concentrations of the test compound.

  • Analyze the data to determine changes in current amplitude and kinetics, from which an IC50 can be calculated.

Conclusion

The this compound scaffold is a valuable starting point for the development of chemical probes and potential therapeutics targeting NETO2. The protocols detailed in these application notes provide a robust framework for characterizing the effects of novel compounds on the NETO2-kainate receptor complex, from confirming target engagement to quantifying functional inhibition. The use of this compound as a negative control is recommended to validate the activity of more complex and potent derivatives. Through these methodologies, researchers can further elucidate the role of NETO2 in health and disease and advance the development of novel modulators of this important auxiliary protein.

References

Application of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The thiazole ring serves as a versatile scaffold for the development of novel therapeutic agents. This document focuses on the application of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its closely related derivatives in cancer research, providing insights into its mechanism of action, experimental protocols, and relevant data. While direct extensive research on this compound is emerging, the broader class of 2-phenylthiazole-5-carboxylic acid derivatives has shown considerable promise as potent anticancer agents.[1][2]

Mechanism of Action

Recent studies on derivatives of 2-phenylthiazole-5-carboxylic acid have elucidated a potential mechanism of action involving the disruption of microRNA (miRNA) biosynthesis. A notable derivative, CIB-L43, has been identified as a potent inhibitor of the transactivation response (TAR) RNA-binding protein 2 (TRBP2).[1] TRBP2 is a crucial component of the Dicer complex, which is essential for the processing of precursor miRNAs into mature miRNAs.

In many cancers, including hepatocellular carcinoma (HCC), the overexpression of certain miRNAs, known as oncomiRs (e.g., miR-21), promotes tumor growth and progression. CIB-L43 disrupts the interaction between TRBP2 and Dicer, leading to the suppression of oncogenic miR-21 biosynthesis.[1] This, in turn, increases the expression of tumor suppressor proteins like PTEN and Smad7. The upregulation of these proteins leads to the inhibition of the pro-survival AKT and the pro-metastatic TGF-β signaling pathways, ultimately resulting in reduced cancer cell proliferation and migration.[1] Given the structural similarity, it is plausible that this compound may exert its anticancer effects through a similar mechanism.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor PI3K PI3K Receptor->PI3K Smad Smad2/3 TGF_beta_Receptor->Smad AKT AKT PI3K->AKT Proliferation_Migration Cell Proliferation & Migration AKT->Proliferation_Migration Smad->Proliferation_Migration Smad7 Smad7 Smad7->Smad TRBP2_Dicer TRBP2-Dicer Complex miR_21 miR-21 (OncomiR) TRBP2_Dicer->miR_21 maturation pre_miR_21 pre-miR-21 pre_miR_21->TRBP2_Dicer miR_21->Smad7 PTEN PTEN miR_21->PTEN PTEN->AKT Compound 2-(4-Chlorophenyl)thiazole -5-carboxylic acid (or derivative CIB-L43) Compound->TRBP2_Dicer Inhibits Interaction

Caption: Proposed mechanism of action for 2-phenylthiazole-5-carboxylic acid derivatives.

Data Presentation

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
CIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative)Hepatocellular Carcinoma (HCC)EC50 = 0.00066[1]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to Dasatinib[3]
MCF-7 (Breast)20.2[3]
HT-29 (Colon)21.6[3]
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious cell linesHigh cytotoxicity[4]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[4]
Compound 27 (a ureido-substituted 4-phenylthiazole derivative)HepG2 (Liver)0.62[5]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer activity of this compound, based on methodologies reported for similar compounds.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • This compound

    • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

    • After incubation, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Xenograft Model) Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) MTT_Assay Cell Viability Assay (MTT) - Determine IC50 Cell_Lines->MTT_Assay Migration_Assay Cell Migration/Invasion Assay (Wound Healing/Transwell) MTT_Assay->Migration_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Migration_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis - Analyze protein expression (e.g., AKT, PTEN, Smad7) Apoptosis_Assay->Western_Blot qPCR qRT-PCR - Analyze miRNA levels (e.g., miR-21) Western_Blot->qPCR Animal_Model Establish Tumor Xenograft in Mice qPCR->Animal_Model Promising Results Treatment Treat with Compound (e.g., Oral Gavage) Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body Weight, Histology) Treatment->Toxicity_Assessment

Caption: A general experimental workflow for evaluating the anticancer potential of a compound.

2. Western Blot Analysis

To investigate the effect of the compound on specific signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-PTEN, anti-Smad7, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Normalize the protein expression to a loading control (e.g., β-actin).

This compound and its derivatives represent a promising class of compounds for cancer research. The proposed mechanism of action, involving the inhibition of the TRBP2-Dicer interaction and subsequent downregulation of oncomiRs, offers a novel therapeutic strategy. Further investigation into the specific activity and mechanism of this compound is warranted to fully elucidate its potential as a clinical candidate in oncology. The provided protocols offer a foundational framework for researchers to explore the anticancer effects of this and related compounds.

References

Application Notes and Protocols: 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-5-carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While specific enzyme inhibition data for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid is not extensively available in publicly accessible literature, numerous structurally related analogs have been identified as potent inhibitors of various key enzymes implicated in a range of diseases, including cancer, inflammation, and metabolic disorders.

This document provides an overview of the enzymatic inhibition profiles of structurally similar thiazole-5-carboxylic acid derivatives and offers generalized experimental protocols for assessing their inhibitory potential. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the therapeutic applications of this class of compounds.

Enzyme Inhibition Profiles of Thiazole-5-Carboxylic Acid Analogs

Derivatives of thiazole-5-carboxylic acid have been reported to inhibit several classes of enzymes. The following table summarizes the inhibitory activities of some notable analogs. It is important to note that these are not data for this compound itself but for structurally related compounds.

Compound ClassTarget EnzymeIC50 / Ki ValuesReference
1,3-Thiazole-5-carboxylic acid derivativesProtein Kinase CK2IC50 = 0.4 µM (most active compound)[1]
Thiazole-5-carboxylic acid derivativesXanthine OxidaseIC50 = 0.45 µM (most potent compound)[2]
2-Amino-4-methylthiazole-5-carboxylate derivativesMonoacylglycerol Lipase (MAGL)IC50 = 0.037 µM and 0.063 µM (most potent compounds)[3]
2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivativesCarbonic Anhydrase I (hCA I)Ki = 27.07–37.80 nM[4]
2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivativesCarbonic Anhydrase II (hCA II)Ki = 11.80–25.81 nM[4]
Thiazole carboxamide derivativesCyclooxygenase-1 (COX-1)IC50 = 5.56 x 10⁻⁸ µM (for a specific aminothiazole derivative)[5]

Potential Signaling Pathways

The enzymes targeted by thiazole-5-carboxylic acid analogs are involved in critical cellular signaling pathways. Inhibition of these enzymes can modulate these pathways, leading to therapeutic effects.

Signaling_Pathways cluster_0 Protein Kinase CK2 Pathway cluster_1 Xanthine Oxidase Pathway cluster_2 Monoacylglycerol Lipase Pathway CK2 Protein Kinase CK2 Proliferation Cell Proliferation & Survival CK2->Proliferation Apoptosis Apoptosis (Inhibition) CK2->Apoptosis Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO UricAcid Uric Acid XO->UricAcid MAGL Monoacylglycerol Lipase (MAGL) ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Prostaglandins Pro-tumorigenic Prostaglandins ArachidonicAcid->Prostaglandins

Figure 1: Simplified signaling pathways involving enzymes targeted by thiazole-5-carboxylic acid analogs.

Experimental Protocols

The following are generalized protocols for assessing the enzyme inhibitory activity of compounds like this compound. Specific conditions may need to be optimized for the particular enzyme and compound being tested.

General Workflow for Enzyme Inhibition Assay

Experimental_Workflow A Compound Preparation (e.g., in DMSO) C Assay Reaction (Incubation of enzyme, substrate, and inhibitor) A->C B Enzyme & Substrate Preparation B->C D Detection of Enzyme Activity C->D E Data Analysis (IC50 determination) D->E

Figure 2: General experimental workflow for an enzyme inhibition assay.
Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol is adapted from methodologies used for identifying small-molecule inhibitors of protein kinase CK2.[1]

Materials:

  • Recombinant human protein kinase CK2

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • This compound (or analog) dissolved in DMSO

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • 96-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound to the assay buffer.

  • Add the CK2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate and ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assay: Follow the manufacturer's instructions for the specific kit to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is based on the spectrophotometric determination of uric acid production.[2]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound (or analog) dissolved in DMSO

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-Vis spectrophotometer and 96-well UV-transparent plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Add the xanthine oxidase enzyme to each well and pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the xanthine substrate.

  • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 5-10 minutes).

  • The rate of uric acid formation is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each compound concentration compared to a DMSO control.

  • Determine the IC50 value as described in Protocol 1.

  • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of the substrate (xanthine) at different fixed concentrations of the inhibitor.

Logical Relationship for Drug Development

The development of a novel enzyme inhibitor from this class of compounds follows a logical progression.

Drug_Development_Logic A Identification of Thiazole-5-Carboxylic Acid Scaffold B Synthesis of Analogs (e.g., this compound) A->B C In Vitro Enzyme Inhibition Assays B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F In Vivo Efficacy and Toxicology Studies E->F G Preclinical and Clinical Development F->G

Figure 3: Logical progression for the development of thiazole-5-carboxylic acid-based enzyme inhibitors.

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is limited, the broader class of thiazole-5-carboxylic acid derivatives holds significant promise as a source of novel enzyme inhibitors. The protocols and information provided here offer a starting point for researchers to investigate the potential of this and related compounds as therapeutic agents. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

Application Notes & Protocols for the Quantification of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

1. Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Retention Time~ 5.8 min

2. Experimental Protocol

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Phosphate buffer

b. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

c. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C[1][2]

  • Detection Wavelength: 225 nm[1][2]

  • Injection Volume: 20 µL

d. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

e. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a concentration within the linear range of the assay.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

f. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

3. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standards Prepare Standard Solutions Inject_Std Inject Standards Prep_Standards->Inject_Std Prep_Sample Prepare Sample Solution Inject_Sample Inject Samples Prep_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Gen_Cal_Curve Generate Calibration Curve Inject_Std->Gen_Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Gen_Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma or urine.

1. Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7% - 103.5%
Precision (% RSD)< 5.0%

2. Experimental Protocol

a. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

b. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined based on the exact mass of this compound (Precursor ion -> Product ion)

    • Internal Standard: To be determined based on the exact mass of the stable isotope-labeled internal standard (Precursor ion -> Product ion)

  • Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

e. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into the blank biological matrix to prepare calibration standards and quality control samples at low, medium, and high concentrations.

f. Sample Preparation (Protein Precipitation):

  • To 100 µL of the plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Transfer to an autosampler vial for injection.

3. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike_IS Spike Internal Standard Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject_Sample Inject Sample Reconstitute->Inject_Sample Chrom_Sep Chromatographic Separation Inject_Sample->Chrom_Sep MS_Detect MS/MS Detection (MRM) Chrom_Sep->MS_Detect Peak_Integration Peak Integration MS_Detect->Peak_Integration Calc_Ratio Calculate Analyte/IS Ratio Peak_Integration->Calc_Ratio Quantify Quantify using Calibration Curve Calc_Ratio->Quantify

Caption: Workflow for LC-MS/MS quantification.

References

Application Notes & Protocols for In Vivo Studies with 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Various molecules incorporating the thiazole ring have demonstrated potential as antioxidant, antibacterial, anticancer, and anti-inflammatory agents.[1] Notably, derivatives of 2-aminothiazole-5-carboxylic acid have been investigated for their anti-proliferative effects, with some analogs showing potent activity against human leukemia cells.[2][3][4][5] Furthermore, related thiazolidinone compounds bearing a 4-chlorophenyl group have exhibited the ability to induce apoptosis in leukemia cell lines.[6]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid (hereinafter referred to as CPTCA). The following protocols are designed to systematically assess the pharmacokinetics, toxicology, and anti-leukemia efficacy of CPTCA in a murine model. Preclinical in vivo studies are a critical component of drug development, offering insights into the behavior of a compound in a complex biological system before human clinical trials can be considered.[7][8][9]

Preclinical In Vivo Experimental Workflow

A phased approach is recommended for the in vivo evaluation of CPTCA. This workflow ensures a logical progression from safety and tolerability assessments to definitive efficacy studies.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Comprehensive Analysis A Acute Toxicity Study B Pharmacokinetic (PK) Profiling A->B C Xenograft Leukemia Model Development B->C D Dose-Response Efficacy Study C->D E Pharmacodynamic (PD) Analysis D->E F Histopathological Examination E->F

Caption: In vivo experimental workflow for CPTCA evaluation.

Phase 1: Preliminary Assessments

Protocol 1: Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of CPTCA.

Methodology:

  • Animal Model: Healthy, 8-10 week old male and female BALB/c mice.

  • Grouping: Five groups of 5 mice per sex.

  • Dosing: A single dose of CPTCA will be administered via intraperitoneal (i.p.) injection at escalating doses (e.g., 10, 50, 100, 250, 500 mg/kg). A control group will receive the vehicle.

  • Observation: Animals will be observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-administration, and then daily for 14 days. Body weight will be recorded daily.

  • Endpoint: At day 14, surviving animals will be euthanized, and blood will be collected for hematology and clinical chemistry analysis. Gross necropsy will be performed, and major organs will be collected for histopathological examination.

ParameterMeasurement
Clinical Observations Morbidity, mortality, behavioral changes
Body Weight Daily measurements
Hematology Complete blood count (CBC)
Clinical Chemistry Liver function tests (ALT, AST), kidney function
Histopathology Microscopic examination of major organs
Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CPTCA.[10][11]

Methodology:

  • Animal Model: Healthy, 8-10 week old male Sprague-Dawley rats cannulated in the jugular vein.

  • Grouping: Two groups of 5 rats each.

  • Dosing:

    • Group 1: Intravenous (i.v.) administration of CPTCA (e.g., 2 mg/kg).

    • Group 2: Oral gavage (p.o.) administration of CPTCA (e.g., 20 mg/kg).

  • Sampling: Blood samples (approx. 0.2 mL) will be collected at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Analysis: Plasma concentrations of CPTCA will be determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters will be calculated using non-compartmental analysis.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Phase 2: Efficacy Evaluation in a Xenograft Leukemia Model

Based on the reported activity of similar compounds against leukemia, a human leukemia xenograft model in immunodeficient mice is proposed.[2][4][5]

Protocol 3: Xenograft Leukemia Model Development and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of CPTCA in a murine xenograft model of human leukemia.

Methodology:

  • Cell Line: K562 human chronic myelogenous leukemia cells.

  • Animal Model: 6-8 week old female athymic nude mice.

  • Tumor Implantation: Each mouse will be subcutaneously inoculated with 5 x 10^6 K562 cells in the right flank.

  • Treatment Initiation: When tumors reach a palpable size (approx. 100-150 mm³), mice will be randomized into treatment groups (n=8-10 per group).

  • Grouping and Dosing:

    • Group 1: Vehicle control (daily i.p. injection).

    • Group 2: CPTCA at Dose 1 (e.g., 25 mg/kg, daily i.p. injection).

    • Group 3: CPTCA at Dose 2 (e.g., 50 mg/kg, daily i.p. injection).

    • Group 4: Positive control (e.g., Dasatinib, 10 mg/kg, daily oral gavage).

  • Monitoring: Tumor volume and body weight will be measured twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). At termination, tumors will be excised and weighed.

Efficacy ParameterMeasurement
Tumor Volume Measured twice weekly
Tumor Weight Measured at study termination
Body Weight Measured twice weekly to monitor toxicity
Tumor Growth Inhibition Calculated as a percentage relative to control

Potential Signaling Pathway for CPTCA in Leukemia

Given the structural similarities to dasatinib, a multi-targeted kinase inhibitor, CPTCA may exert its anti-leukemia effects by inhibiting key signaling pathways involved in cell proliferation and survival.

G CPTCA CPTCA BCR_ABL BCR-ABL CPTCA->BCR_ABL Inhibition RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Putative signaling pathway inhibited by CPTCA.

Phase 3: Comprehensive Analysis

Protocol 4: Pharmacodynamic (PD) and Histopathological Analysis

Objective: To assess the molecular effects of CPTCA on the tumor tissue and evaluate treatment-related changes in major organs.

Methodology:

  • Sample Collection: At the termination of the efficacy study, a subset of tumors and major organs (liver, kidney, spleen, lung, heart) will be collected.

  • Pharmacodynamic Analysis:

    • Western Blotting: Tumor lysates will be analyzed for the expression and phosphorylation status of key proteins in the putative signaling pathway (e.g., p-BCR-ABL, p-ERK, p-AKT).

    • Immunohistochemistry (IHC): Tumor sections will be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Histopathological Examination: Organ tissues will be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

Analysis TypeTarget/Marker
Western Blot p-BCR-ABL, p-ERK, p-AKT
Immunohistochemistry Ki-67, Cleaved Caspase-3
Histopathology Cellular morphology of major organs

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic in vivo evaluation of this compound. By following this phased approach, researchers can effectively characterize the pharmacokinetic, safety, and efficacy profile of CPTCA, generating the necessary data to support further preclinical and potential clinical development. The successful execution of these studies will provide critical insights into the therapeutic potential of this novel thiazole derivative.

References

Application Notes and Protocols for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, a small molecule of interest for cell-based assays. Due to the hydrophobic nature of many thiazole derivatives, proper solubilization is critical for accurate and reproducible experimental results. The primary recommended solvent is dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution, which is subsequently diluted to the final working concentration in cell culture medium. These guidelines are designed to ensure compound stability and minimize solvent-induced cytotoxicity.

Data Presentation: Solubility and Stock Solution Preparation

SolventTypical Stock ConcentrationFinal Concentration in MediumKey Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mMVariable (e.g., 1-100 µM)Primary recommendation. Prepare a high-concentration stock and dilute at least 1:1000 in culture medium.[1] The final DMSO concentration should not exceed 0.5% (v/v) to avoid cytotoxicity.[1][2]
Propylene Glycol (PG) VariableVariableA potential alternative to DMSO.[3] Less common for cell culture and may require optimization.
Ethanol (EtOH) VariableVariableCan be used for some compounds, but volatility and potential for cytotoxicity at higher concentrations are concerns.[3]
Cell Culture Medium Not RecommendedN/ADirect dissolution in aqueous media is often challenging for hydrophobic compounds and may lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-Weighing and Calculation:

    • The molecular weight of this compound is 253.69 g/mol .

    • To prepare a 10 mM stock solution, weigh out 2.54 mg of the compound and dissolve it in 1 mL of DMSO. Adjust quantities as needed for your experimental scale.

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can be employed if dissolution is slow, but be cautious of potential compound degradation with excessive heat.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Serial Dilution:

    • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

    • Example for a 10 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of the test compound used.

    • Example: If the highest concentration of this compound used is 50 µM (from a 1:200 dilution of the 10 mM stock), the vehicle control should be a 0.5% DMSO solution in the complete cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells and replace it with the freshly prepared working solutions containing this compound or the vehicle control.

    • Ensure gentle mixing after adding the treatment medium to the cells.

Mandatory Visualizations

Signaling Pathway

Thiazole derivatives have been reported to inhibit various signaling pathways involved in cell growth and proliferation. One such prominent pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid Thiazole->PI3K Inhibition Experimental_Workflow Start Start: Compound Powder Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C Stock->Store Dilute Prepare Working Dilutions in Pre-warmed Medium Stock->Dilute Treat Treat Cells Dilute->Treat Vehicle Prepare Vehicle Control (DMSO in Medium) Vehicle->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubate->Assay End End: Data Analysis Assay->End

References

Application Notes and Protocols: 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-arylthiazole-5-carboxylic acid, in particular, have garnered significant interest due to their potential as anticancer, anticonvulsant, and anti-inflammatory agents. The presence of a 2-aryl group, such as the 4-chlorophenyl moiety, is often crucial for biological activity, providing a key interaction point with various biological targets. While specific public data on 2-(4-chlorophenyl)thiazole-5-carboxylic acid is limited, this document provides an overview of the applications and relevant protocols for this class of compounds, drawing from studies on its close structural analogs. These notes are intended to serve as a guide for researchers exploring the potential of this compound and related derivatives in drug discovery.

Quantitative Data on Related Thiazole Derivatives

The following tables summarize the biological activities of various thiazole derivatives that are structurally related to this compound. This data provides context for the potential therapeutic applications of this compound class.

Table 1: Anticancer and Kinase Inhibitory Activity of Thiazole Analogs

Compound IDStructureTarget/Cell LineActivity (IC₅₀)Reference
51f N-(quinolin-4-yl)-4-(4-fluorophenyl)thiazole-2-carboxamidec-Met Kinase29.05 nM[2]
51h N-(quinolin-4-yl)-5-(4-fluorophenyl)thiazole-2-carboxamidec-Met Kinase35.42 nM[2]
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideMCF-7 (Breast Cancer)20.2 µM[3]
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHT-29 (Colon Cancer)21.6 µM[3]
Compound 4c 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast Cancer)2.57 µM[4]
Compound 4c 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver Cancer)7.26 µM[4]
Compound 4c 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-oneVEGFR-20.15 µM[4]

Table 2: Anticonvulsant Activity of 2-(4-Chlorophenyl)thiazole Derivatives

CompoundAssayActivityReference
1-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1H-imidazoleMaximal Electroshock (MES) & Pentylenetetrazole (PTZ)Protection of 33-100%[5]
(E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazoleMESED₅₀ = 13.4 mg/kg (for a bromo-analog)[5]
(E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazolePTZED₅₀ = 81.6 mg/kg (for a bromo-analog)[5]

Experimental Protocols

General Synthesis of 2-Arylthiazole-5-carboxylic Acids via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring.[6][7] The following is a general protocol for the synthesis of 2-arylthiazole-5-carboxylic acid esters, which can then be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Substituted thiobenzamide (e.g., 4-chlorothiobenzamide)

  • Ethyl 2-chloro-3-oxobutanoate (or other α-halo-β-ketoester)

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Thiazole Ring Formation:

    • Dissolve the substituted thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl 2-chloro-3-oxobutanoate (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-aryl-4-methylthiazole-5-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with 1M hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

cluster_synthesis Synthesis Workflow start Start dissolve Dissolve Thioamide in Ethanol start->dissolve add_ketoester Add α-halo-β-ketoester dissolve->add_ketoester reflux Reflux 4-6 hours add_ketoester->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract purify_ester Purify Ester (Column Chromatography) extract->purify_ester hydrolyze Hydrolyze with NaOH purify_ester->hydrolyze acidify Acidify with HCl hydrolyze->acidify isolate Isolate Carboxylic Acid (Filtration) acidify->isolate end End isolate->end cluster_mtt MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound (Serial Dilutions) incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC₅₀) read_absorbance->analyze_data end End analyze_data->end cluster_pathway Postulated RTK Inhibition Pathway ligand Growth Factor (e.g., HGF) rtk Receptor Tyrosine Kinase (e.g., c-Met) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization inhibitor 2-(4-Chlorophenyl) thiazole-5-carboxylic acid inhibitor->dimerization downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Migration downstream->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to improve the yield and purity of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is a two-step synthesis commencing with the Hantzsch thiazole synthesis.[1][2]

  • Step 1 (Condensation): Reaction of 4-chlorothiobenzamide with an ethyl α-halo-β-oxopropanoate (e.g., ethyl 2-chloro-3-oxobutanoate or ethyl 3-bromo-2-oxopropanoate) in a suitable solvent like ethanol to form the intermediate, ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

  • Step 2 (Hydrolysis): Saponification of the ethyl ester intermediate using a base (e.g., sodium hydroxide), followed by acidification to yield the final carboxylic acid product.[3]

Q2: Which factors are most critical for maximizing the yield in the Hantzsch condensation step?

Several factors significantly influence the reaction's success:

  • Purity of Reactants: The α-haloketone is often unstable and should be used when fresh or purified shortly before use. Impurities in either the thioamide or the haloketone can lead to significant side product formation.[4][5]

  • Reaction Temperature: The reaction is typically performed at reflux in a solvent like ethanol. The temperature must be controlled to ensure the reaction proceeds to completion without decomposing the reactants or products.[5]

  • Solvent Choice: Ethanol is a common and effective solvent. However, solvent screening (e.g., methanol, isopropanol, or mixtures with water) can sometimes improve yields for specific substrates.[2][5]

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure the complete consumption of the more valuable α-haloketone.[6]

Q3: How should the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring both the condensation and hydrolysis steps.[1][4]

  • For Condensation: Spot the reaction mixture alongside the two starting materials (4-chlorothiobenzamide and the α-haloketone). The reaction is complete when the starting material spots have disappeared, and a new, distinct product spot has formed. A common eluent system is a mixture of hexane and ethyl acetate.

  • For Hydrolysis: Monitor the disappearance of the ethyl ester intermediate spot and the appearance of the carboxylic acid spot, which will typically have a lower Rf value (be more polar) on the TLC plate.

Q4: What are the best practices for purifying the final product?

The final carboxylic acid is typically a solid and can be purified by recrystallization.[4] Common purification methods include:

  • Recrystallization: Solvents such as ethanol, an ethanol/water mixture, or toluene can be effective for recrystallization.[7]

  • Acid-Base Extraction: Dissolving the crude product in a mild aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-precipitating the pure acid by adding a strong acid (e.g., HCl) is a highly effective purification technique.[7]

Synthesis Workflow and Troubleshooting

The overall synthesis can be visualized as a two-step process. Understanding this workflow is key to troubleshooting issues at each stage.

cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Hydrolysis cluster_2 Purification & Analysis Reactants 4-Chlorothiobenzamide + Ethyl 3-bromo-2-oxopropanoate Reaction1 Reflux in Ethanol Reactants->Reaction1 Intermediate Ethyl 2-(4-Chlorophenyl) thiazole-5-carboxylate Reaction1->Intermediate Base 1. NaOH (aq), Heat 2. HCl (aq) Intermediate->Base Final_Crude Crude 2-(4-Chlorophenyl) thiazole-5-carboxylic acid Base->Final_Crude Purify Recrystallization or Acid-Base Extraction Final_Crude->Purify Final_Pure Pure Final Product Purify->Final_Pure

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

cluster_low_yield Low or No Product Yield cluster_impurities Multiple Spots on TLC (Impure Product) cluster_hydrolysis Incomplete Hydrolysis Problem Problem Observed LY_Check Check TLC: Unreacted Starting Materials? Problem->LY_Check Low Yield IMP_Check Identify Spots: Match starting materials? Problem->IMP_Check Impurity HY_Check TLC shows both ester and acid spots? Problem->HY_Check Hydrolysis Issues LY_Sol1 Cause: Incomplete Reaction Solution: Increase reaction time/temp. Verify reactant purity. LY_Check->LY_Sol1 Yes LY_Sol2 Cause: Reactant Decomposition Solution: Use fresh α-haloketone. Run under inert atmosphere. LY_Check->LY_Sol2 No (Streaking/Baseline) IMP_Sol1 Cause: Incomplete Reaction Solution: Drive reaction to completion or purify via chromatography. IMP_Check->IMP_Sol1 Yes IMP_Sol2 Cause: Side Reactions (e.g., oxazole formation) Solution: Ensure high purity thioamide. Optimize temperature. IMP_Check->IMP_Sol2 No HY_Sol1 Cause: Insufficient base or time Solution: Add more NaOH solution. Increase reflux time. HY_Check->HY_Sol1

Caption: Logical troubleshooting guide for common synthesis problems.

Problem Possible Cause Recommended Solution
Low Yield in Condensation (Step 1) Purity of α-haloketone is low due to decomposition.Use freshly prepared or distilled α-haloketone. Store it in a refrigerator under an inert atmosphere.[4]
Reaction is incomplete.Increase the reflux time and monitor via TLC until the limiting reactant is consumed. A slight excess of thioamide can also be used.[6]
Suboptimal reaction conditions.Ensure the reaction is maintained at a steady reflux. Consider screening other solvents like methanol or isopropanol.[5]
Low Yield in Hydrolysis (Step 2) Saponification is incomplete.Increase the amount of NaOH (e.g., from 2 to 5 equivalents) and/or extend the reaction time at reflux.[3]
Product is lost during workup.During acidification, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Cool the mixture in an ice bath to maximize precipitation before filtering.[3]
Product is Impure Unreacted starting materials are present.If the reaction cannot be driven to completion, purify the crude product via column chromatography (for the ester) or recrystallization/acid-base extraction (for the final acid).[4][7]
Formation of oxazole byproduct.This can occur if the thioamide is contaminated with the corresponding amide. Ensure high-purity 4-chlorothiobenzamide is used.[4]
Difficulty with Purification Product is an oil or does not crystallize easily.Purify via acid-base extraction to isolate the carboxylic acid. If it remains oily, attempt to triturate with a non-polar solvent like cold hexane to induce solidification.
Product is co-crystallizing with impurities.Try recrystallizing from a different solvent system. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) is often effective.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-Chlorophenyl)thiazole-5-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chlorothiobenzamide (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Addition of Reactant: To this stirring solution, add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain this temperature for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into a beaker of ice-cold water. If a solid precipitates, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard saponification procedures.[3]

  • Setup: To a round-bottom flask containing the crude ethyl ester from the previous step (1.0 eq), add a 10% aqueous solution of sodium hydroxide (NaOH) (2-3 eq) and ethanol as a co-solvent to ensure solubility.

  • Reaction: Heat the mixture to reflux (80-90°C) for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Cooling: After the reaction is complete, cool the flask in an ice bath.

  • Acidification: Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3. A solid precipitate of the carboxylic acid should form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the purified product in a vacuum oven. The typical melting point for the related 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is around 258 °C, providing a potential reference for characterization.

References

Troubleshooting solubility issues of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Troubleshooting Guide: Solubility Issues

Q1: My this compound is not dissolving in my desired solvent. What should I do?

A1: Difficulty in dissolving this compound is a common issue due to its aromatic and heterocyclic structure, which can lead to strong crystal lattice energy. Follow this systematic approach to address solubility challenges.

Experimental Workflow for Solubility Troubleshooting

G start Start: Undissolved Compound solvent Select an appropriate organic solvent (e.g., DMSO, DMF, aprotic polar solvents) start->solvent sonicate Apply sonication for 10-15 minutes solvent->sonicate warm Gently warm the solution (30-40°C) sonicate->warm check1 Visually inspect for dissolution warm->check1 base Add a small amount of base (e.g., NaOH, NH4OH) to increase pH check1->base No success Compound Dissolved: Proceed with experiment check1->success Yes check2 Visually inspect for dissolution base->check2 cosolvent Prepare a co-solvent system (e.g., DMSO/Water, DMSO/Ethanol) check2->cosolvent No check2->success Yes check3 Visually inspect for dissolution cosolvent->check3 check3->success Yes fail Still Undissolved: Consider alternative formulation strategies check3->fail No

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Q2: I'm using DMSO, but the compound is still not fully dissolving or is precipitating out of solution.

A2: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic compounds, issues can still arise.[1] Here are some steps to take:

  • Increase DMSO Concentration: If you are using a co-solvent system, try increasing the proportion of DMSO.

  • Gentle Heating: Warming the solution to 30-40°C can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator to break up solid particles and enhance solvent interaction.

  • Fresh Solvent: Ensure your DMSO is anhydrous and of high purity, as water contamination can affect solubility.

The carboxylic acid group can form hydrogen bonds with the sulfoxide group of DMSO, which aids in solvation.[2] However, the overall lipophilicity of the molecule can still present a challenge.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, adjusting the pH can significantly improve the solubility of carboxylic acids. By adding a base, you can deprotonate the carboxylic acid group to form a more soluble salt.

Experimental Protocol: pH-Mediated Dissolution
  • Prepare a suspension of this compound in your desired aqueous buffer.

  • While stirring, add a small amount of a suitable base (e.g., 1M NaOH or 1M NH₄OH) dropwise.

  • Monitor the pH and continue to add the base until the compound dissolves.

  • Be mindful of the final pH of your solution, as it may impact your downstream experiments.

Frequently Asked Questions (FAQs)

Q4: What are the recommended solvents for this compound?

A4: Based on its chemical structure, the following solvents are recommended, starting with the most effective:

  • Dimethyl Sulfoxide (DMSO): Generally the best initial choice for creating stock solutions.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.

  • Basic Aqueous Solutions (pH > 8): The carboxylate salt form is more soluble in water.

Solubility in alcohols like ethanol and methanol is expected to be lower.

Hypothetical Solubility Data
SolventTemperature (°C)Estimated Solubility (mg/mL)
DMSO25> 50
DMF25~ 25
Ethanol25< 1
Methanol25< 1
Water (pH 7)25< 0.1
PBS (pH 7.4)25< 0.1
Water (pH 9)25~ 5

Note: This data is estimated based on the chemical structure and has not been experimentally verified.

Q5: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A5: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[3] Here are some strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of the compound in your assay.

  • Increase the DMSO Concentration in the Final Solution: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Check the tolerance of your specific system.

  • Use a Co-solvent: Adding a small percentage of a less polar, water-miscible solvent like ethanol to your buffer can sometimes help.

  • Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in aqueous solutions. Prepare a stock solution of Pluronic F-68 and add it to your assay buffer.

Logical Relationship for Preventing Precipitation

G start Precipitation upon dilution in aqueous buffer lower_conc Lower final compound concentration start->lower_conc increase_dmso Increase final DMSO concentration (check cell tolerance) start->increase_dmso use_cosolvent Use a co-solvent (e.g., ethanol) start->use_cosolvent use_surfactant Add a surfactant (e.g., Pluronic F-68) start->use_surfactant result Improved Solubility in Assay lower_conc->result increase_dmso->result use_cosolvent->result use_surfactant->result

Caption: Strategies to prevent precipitation of the compound in aqueous assay buffers.

Q6: Are there any advanced techniques to improve the solubility of this compound for in vivo studies?

A6: For more challenging applications like in vivo studies, advanced formulation strategies may be necessary:

  • Salt Formation: Preparing a stable salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.

  • Nanomilling: This technique reduces the particle size of the compound, which increases the surface area and dissolution rate.[4]

  • Liposomal Formulation: Encapsulating the compound in liposomes can improve its solubility and bioavailability.

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the thiazole ring, particularly via the common Hantzsch synthesis and related methods.

Issue 1: Low or No Product Yield

  • Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in thiazole synthesis are a common issue that can stem from several factors. Systematically evaluating each component of your reaction setup is crucial for identifying the root cause.[1][2]

    Possible Causes and Solutions:

    • Reagent Quality and Stability:

      • α-Haloketone Purity: Ensure the α-haloketone is pure and free from decomposition. These reagents can be lachrymatory and unstable over time. It is advisable to use freshly prepared or purified α-haloketones.

      • Thioamide Stability: Thioamides, especially thiourea, can be unstable, particularly under acidic conditions.[1][2] Ensure the purity of your thioamide and consider the pH of your reaction medium.

      • Solvent Purity: The presence of water or other impurities in the solvent can lead to unwanted side reactions. Using anhydrous solvents is often recommended to avoid hydrolysis of intermediates.[1]

    • Reaction Conditions:

      • Temperature: The reaction temperature is a critical parameter. While many Hantzsch syntheses are run at elevated temperatures (e.g., reflux), excessive heat can lead to decomposition of starting materials or products.[1][3] It is recommended to perform small-scale trials to determine the optimal temperature for your specific substrates.

      • Reaction Time: Both insufficient and excessive reaction times can negatively impact yield. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum product formation.

      • Mixing: Ensure efficient stirring, especially in heterogeneous reaction mixtures, to promote contact between reactants.

    • Side Reactions:

      • Unwanted side reactions can consume starting materials and reduce the yield of the desired thiazole. The formation of byproducts may be favored under certain conditions. Careful control of reaction parameters can help minimize these.

Issue 2: Formation of Impurities and Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of impurities is often related to the reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to optimizing your synthesis for a cleaner product profile.

    Common Side Reactions and Mitigation Strategies:

    • Formation of Isomeric Products: In some cases, particularly with unsymmetrical thioamides or α-haloketones, the formation of regioisomers is possible. The regioselectivity can sometimes be influenced by the reaction conditions. For instance, in reactions with N-substituted thioamides, acidic conditions might lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. Careful control of pH is therefore crucial.

    • Over-alkylation or Polymerization: The reactive nature of the starting materials can sometimes lead to undesired secondary reactions. Using a slight excess of the thioamide can sometimes help to ensure the complete consumption of the more expensive or sensitive α-haloketone.[4]

    • Decomposition: As mentioned, starting materials or the thiazole product itself might be unstable under the reaction conditions. Minimizing reaction time and temperature, once the optimal conditions are found, can help prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing a thiazole ring?

A1: The Hantzsch thiazole synthesis is one of the most well-known and widely used methods.[5] It typically involves the condensation of an α-haloketone with a thioamide.[6] This method is valued for its simplicity and generally high yields.[7]

Q2: How critical is the choice of solvent for thiazole synthesis?

A2: The solvent can significantly influence the reaction rate and yield.[1] Alcohols like methanol and ethanol are commonly used.[3] However, for certain substrates and methodologies, other solvents including water, 1-butanol, or even solvent-free conditions have been shown to be effective.[1][8] It is often beneficial to screen a few different solvents to find the optimal one for a specific reaction.

Q3: Are there more environmentally friendly ("green") methods for thiazole synthesis?

A3: Yes, significant progress has been made in developing greener synthetic approaches. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times from hours to minutes and often improves yields.[1][9]

  • Solvent-free reactions: Grinding the reactants together, sometimes with a catalyst, can lead to efficient product formation without the need for a solvent.[10]

  • Multi-component reactions: One-pot syntheses where three or more components react to form the thiazole product are highly efficient and reduce waste.[3][8]

  • Use of greener solvents: Water has been successfully used as a solvent in some microwave-assisted syntheses of thiazoles.[11]

Q4: Can I synthesize a thiazole without using a toxic α-haloketone?

A4: Yes, due to the toxicity of α-haloketones, alternative methods have been developed. These can include reactions of thioamides with ketones, α-diazoketones, alkynes, or β-keto esters.[9]

Q5: How can I monitor the progress of my thiazole synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the optimization of thiazole synthesis.

Table 1: Solvent and Temperature Effects on Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Reaction TimeYield (%)Reference
1Ethanol/Water (1:1)652 - 3.5 h79 - 90[8]
21-ButanolRefluxN/AEffective[1]
32-PropanolRefluxN/AEffective[1]
4WaterRefluxN/AEffective[1]
5Methanol10030 minHigh[7]
6Water130 (Microwave)15 minGood[11]

Table 2: Comparison of Conventional Heating vs. Alternative Methods

MethodTemperature (°C)Reaction TimeYield (%)Reference
Conventional Heating (Reflux)~65-7030 - 60 minHigh[3]
Microwave Irradiation90 - 12010 - 30 minHigh[3]
Ultrasonic ActivationRoom Temperature1.5 - 2 h79 - 90[8]
Solvent-Free GrindingRoom TemperatureMinutesGood[10]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask or scintillation vial

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or an appropriately sized round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

  • Add methanol (5 mL) and a magnetic stir bar.[7]

  • Reaction: Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[3] The progress of the reaction can be monitored by TLC.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[3][7]

  • Precipitation: Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate of the product should form.[3][7]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected solid (filter cake) with cold deionized water to remove any residual salts.[3]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely.[7]

  • Characterization: Once dry, determine the mass of the product to calculate the percent yield and characterize it using appropriate analytical techniques (e.g., melting point, NMR).[7]

Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine α-Haloketone and Thioamide B Add Solvent (e.g., Methanol) A->B C Heat with Stirring (e.g., Reflux) B->C D Monitor by TLC C->D E Cool to Room Temperature D:e->E:w Reaction Complete F Pour into Base (e.g., Na2CO3) E->F G Filter Product F->G H Wash with Water G->H I Air Dry H->I Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2_Intermediate S-Alkylation Intermediate Reactants->SN2_Intermediate S-Nucleophilic Attack (SN2) Cyclization_Intermediate Hydroxythiazoline Intermediate SN2_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product Aromatic Thiazole Cyclization_Intermediate->Product Dehydration (-H2O) Troubleshooting_Yield Start Low Product Yield Check_Reagents Check Reagent Purity (α-Haloketone, Thioamide) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions (TLC, NMR) Start->Check_Side_Reactions Impure_Reagents Purify or Replace Reagents Check_Reagents->Impure_Reagents Impurities Found Suboptimal_Conditions Systematically Vary Conditions Check_Conditions->Suboptimal_Conditions Not Optimized Minimize_Side_Products Adjust pH or Stoichiometry Check_Side_Reactions->Minimize_Side_Products Byproducts Identified

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Test a range of solvent systems, including mixtures. Solvents to consider include methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane.[1] - Decrease the amount of solvent used for dissolution. - Ensure the solution is fully saturated at high temperature and cooled slowly to allow for maximum crystal formation. Cooling to 0-5°C may improve yield.[2]
The compound precipitated prematurely during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. - Use a minimum amount of hot solvent to wash the crystals.
Product is an Oil or Gummy Solid Presence of impurities that inhibit crystallization.- Attempt to "salt out" the product by adjusting the pH of the aqueous solution to the isoelectric point (typically around pH 2 for carboxylic acids) to induce precipitation.[2] - Consider a chromatographic purification step (e.g., column chromatography) to remove impurities before attempting recrystallization.
The cooling process was too rapid.- Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Poor Purity After Purification Ineffective removal of starting materials or by-products.- If the impurity is basic, wash an organic solution of the product with an acidic aqueous solution (e.g., dilute HCl). - If the impurity is acidic but more or less soluble than the target compound, perform a fractional precipitation by carefully adjusting the pH. - For non-polar impurities, consider washing with a non-polar solvent like hexane.
Co-precipitation of impurities.- Re-dissolve the impure solid in a minimal amount of hot solvent and recrystallize. A second recrystallization may be necessary.
Discoloration of the Final Product Presence of colored impurities from the synthesis.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Use charcoal sparingly to avoid adsorption of the desired product.
Degradation of the compound.- Avoid prolonged heating during recrystallization. - Ensure all steps are carried out under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent depends on the specific impurities present. However, common solvents for similar thiazole carboxylic acids include C1-C6 alcohols (e.g., methanol, ethanol), ethers, esters, and aromatic hydrocarbons like toluene.[1] Mixtures of solvents, such as methanol/water or THF/hexane, are often effective.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q2: My compound won't crystallize from any solvent. What should I do?

A2: If direct crystallization is unsuccessful, consider an alternative purification strategy such as acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the deprotonated carboxylic acid, can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with an acid like HCl to a pH of approximately 2 to precipitate the purified carboxylic acid.[2] The resulting solid can then be filtered, washed with cold water, and dried.[2]

Q3: How can I remove unreacted 4-chlorobenzothioamide from my crude product?

A3: 4-Chlorobenzothioamide is a common starting material in the synthesis of this compound. As a thioamide, it has different solubility and basicity compared to the carboxylic acid product. A wash with a dilute acid during an aqueous workup can help remove this impurity. Alternatively, during recrystallization, 4-chlorobenzothioamide may have different solubility, allowing for its separation.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a highly effective method for determining the purity of the final product.[3] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and melting point analysis, where a sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath (0-5°C) can maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Repeat the extraction 2-3 times. The deprotonated carboxylic acid will move into the aqueous layer.

  • Washing: Wash the combined aqueous layers with the organic solvent to remove any neutral or basic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH reaches approximately 2.[2] The purified this compound should precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with ice-cold water to remove any residual salts and acid.[2]

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Purified Product filter_wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily/Gummy Product? start->oily_product impure_product Product Impure? start->impure_product too_soluble Too Soluble in Solvent? low_yield->too_soluble impurities_inhibit Impurities Inhibiting Crystallization? oily_product->impurities_inhibit wrong_solvent Ineffective Solvent for Impurity Removal? impure_product->wrong_solvent change_solvent Change Solvent/Solvent Ratio too_soluble->change_solvent Yes use_less_solvent Use Less Solvent too_soluble->use_less_solvent Yes cool_lower Cool to 0-5°C too_soluble->cool_lower Yes acid_base Try Acid-Base Extraction impurities_inhibit->acid_base Yes chromatography Consider Chromatography impurities_inhibit->chromatography Yes slow_cool Cool Slowly & Scratch Flask impurities_inhibit->slow_cool No recrystallize Recrystallize Again wrong_solvent->recrystallize Yes wash Aqueous Wash (Acid/Base) wrong_solvent->wash Yes charcoal Use Activated Charcoal for Color wrong_solvent->charcoal Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Common side reactions in the synthesis of 2-arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-arylthiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-arylthiazoles, primarily focusing on the widely used Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.

Issue 1: Low or No Product Yield in Hantzsch Synthesis

Question: My Hantzsch reaction is giving a low yield or no desired 2-arylthiazole product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Hantzsch synthesis of 2-arylthiazoles are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable. Ensure they are used fresh or purified before the reaction.

    • Thioamide Impurities: The thioamide starting material may be of low purity or contain the corresponding amide as an impurity, which can lead to the formation of an oxazole byproduct.[1] It is crucial to use high-purity thioamides.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While heating is generally required, excessively high temperatures can lead to decomposition and the formation of side products. It is advisable to screen different temperatures, starting from room temperature and gradually increasing to reflux.[1]

    • Solvent: The choice of solvent significantly impacts reaction rates and yields. Ethanol is a common solvent for this synthesis.[1] However, exploring other polar solvents like methanol or greener alternatives like water or solvent mixtures under microwave irradiation can sometimes improve the outcome.[2]

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.[1]

  • Inefficient Reaction Work-up:

    • Product Solubility: The 2-arylthiazole product might have some solubility in the work-up solvents, leading to losses during filtration and washing. Use cold solvents for washing the precipitate to minimize this effect.[1]

    • pH Adjustment: The initial product may form as a salt (e.g., hydrohalide salt). Neutralization with a mild base, such as sodium bicarbonate or sodium carbonate solution, is often necessary to precipitate the free thiazole product.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general guideline and may require optimization for specific substrates.

Step Procedure Notes
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).Ensure all glassware is dry.
2. Reagent Addition Add the thioamide (1-1.2 equivalents) to the solution.A slight excess of the thioamide can help drive the reaction to completion.
3. Reaction Heat the reaction mixture to reflux.Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[1]
4. Work-up Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol or water. If no precipitate forms, neutralize the mixture with a 5% sodium bicarbonate solution.[1]The product may precipitate upon cooling or neutralization.
5. Isolation If the product precipitates after neutralization, filter the solid, wash with cold water, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified.
6. Purification The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[1]
Issue 2: Formation of Isomeric Byproducts in Hantzsch Synthesis

Question: I am observing the formation of an isomeric byproduct along with my desired 2-aryl-4-substituted-thiazole. How can I control the regioselectivity of the reaction?

Answer:

The formation of isomeric products is a known challenge in the Hantzsch synthesis, particularly when using N-substituted thioureas. The reaction can yield both the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.

Controlling Regioselectivity:

  • Reaction pH: The pH of the reaction medium plays a crucial role in determining the regioselectivity.

    • Neutral Conditions: In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[1]

    • Acidic Conditions: Under acidic conditions (e.g., in the presence of 10M HCl in ethanol), a mixture of the two isomers is often formed. The acidic environment can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] In some cases, this can even be the major product.[1]

Troubleshooting Protocol to Favor 2-(N-substituted amino)thiazole:

Step Procedure Rationale
1. Solvent and pH Use a neutral solvent such as ethanol or methanol without the addition of any acid catalyst.To favor the kinetic product, which is typically the 2-amino substituted thiazole.
2. Temperature Run the reaction at a moderate temperature (e.g., reflux in ethanol) and monitor carefully.Avoids potential isomerization that might be favored at higher temperatures.
3. Work-up During work-up, neutralize the reaction mixture carefully with a mild base if any acidic byproducts are formed.To ensure the final product is isolated in its desired form.

Visualization of Regioselectivity in Hantzsch Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha-Haloketone alpha-Haloketone Reaction alpha-Haloketone->Reaction N-Substituted Thiourea N-Substituted Thiourea N-Substituted Thiourea->Reaction Neutral Neutral 2-(N-substituted amino)thiazole 2-(N-substituted amino)thiazole Neutral->2-(N-substituted amino)thiazole Exclusive Product Acidic Acidic Acidic->2-(N-substituted amino)thiazole 3-substituted 2-imino-2,3-dihydrothiazole 3-substituted 2-imino-2,3-dihydrothiazole Acidic->3-substituted 2-imino-2,3-dihydrothiazole Mixture Reaction->Neutral Favors Reaction->Acidic Can Lead To

Caption: Influence of reaction conditions on the regioselectivity of the Hantzsch thiazole synthesis.

Issue 3: Formation of Oxazole Byproduct

Question: My TLC analysis shows a significant byproduct which I suspect is an oxazole. How can I prevent its formation?

Answer:

The formation of an oxazole analog is a common side reaction in the Hantzsch thiazole synthesis. This occurs when the thioamide starting material is contaminated with its corresponding amide.[1] The amide reacts with the α-haloketone in a similar manner to form the oxazole ring.

Prevention Strategies:

  • High-Purity Thioamide: The most effective way to prevent oxazole formation is to use highly pure thioamide, free from any amide contamination. If the purity is questionable, it is recommended to purify the thioamide before use.

  • Reaction Conditions: While the primary cause is impurity, ensuring optimal reaction conditions for the thiazole formation (as described in Issue 1) can help to favor the desired reaction pathway.

Visualization of Oxazole Byproduct Formation

G cluster_reactants Reactants cluster_products Products alpha-Haloketone alpha-Haloketone Reaction1 alpha-Haloketone->Reaction1 Reacts with Reaction2 alpha-Haloketone->Reaction2 Reacts with Thioamide Thioamide Thioamide->Reaction1 Amide (Impurity) Amide (Impurity) Amide (Impurity)->Reaction2 2-Arylthiazole (Desired) 2-Arylthiazole (Desired) Oxazole (Byproduct) Oxazole (Byproduct) Reaction1->2-Arylthiazole (Desired) Reaction2->Oxazole (Byproduct)

Caption: Competing reaction pathways leading to thiazole and oxazole formation.

Issue 4: Dimerization or Polymerization of Reactants

Question: I am observing a significant amount of insoluble, high molecular weight material in my reaction mixture. Is this due to polymerization?

Answer:

Yes, under certain conditions, the starting materials or reactive intermediates in the Hantzsch synthesis can undergo self-condensation, leading to the formation of dimers or polymers.[1] This is more likely to occur with highly reactive α-haloketones or when the reaction is run at very high concentrations or for prolonged periods at elevated temperatures.

Mitigation Strategies:

  • Control of Reactant Concentration: Running the reaction at a more dilute concentration can disfavor intermolecular side reactions like polymerization.

  • Gradual Addition: Adding one of the reactants (e.g., the α-haloketone) slowly to the solution of the other reactant can help to maintain a low concentration of the reactive species and minimize self-condensation.

  • Temperature Control: Avoid excessive heating, as this can accelerate polymerization pathways.

  • Reaction Monitoring: Closely monitor the reaction by TLC and stop the reaction as soon as the starting materials are consumed to prevent the formation of polymeric byproducts over time.

Issue 5: Challenges in Cook-Heilbron Synthesis

Question: I am attempting a Cook-Heilbron synthesis of a 5-amino-2-arylthiazole, but I am facing issues with yield and purity. What are the common side reactions?

Answer:

The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing compound, is a valuable method for accessing 5-aminothiazoles.[3][4] While it proceeds under mild conditions, side reactions can still occur.

Potential Side Reactions and Troubleshooting:

  • Hydrolysis of Reactants: The α-aminonitrile and the sulfur-containing reagent can be susceptible to hydrolysis, especially if the reaction is run for extended periods in aqueous media. Ensure that the reaction is performed under anhydrous conditions if necessary for your specific substrates.

  • Thioamide Formation and Hantzsch-type Side Reactions: In some cases, the dithioacid can decompose or react to form a thioamide, which could then potentially undergo a Hantzsch-type reaction if any α-halocarbonyl impurities are present or formed in situ.

  • Oxidation: 5-Aminothiazoles can be sensitive to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if you suspect product degradation due to oxidation.

  • Incomplete Cyclization: The intermediate formed from the initial addition may not cyclize efficiently. The choice of solvent and temperature can influence the rate of cyclization.

General Troubleshooting Workflow

G Start Start Problem Problem Encountered Start->Problem Low Yield Low Yield Problem->Low Yield Side Products Side Products Problem->Side Products Check Purity Check Starting Material Purity? Low Yield->Check Purity Side Products->Check Purity Optimize Conditions Optimize Reaction Conditions? Check Purity->Optimize Conditions Yes Purify Reactants Purify/Use Fresh Reactants Check Purity->Purify Reactants No Screen Solvents Screen Solvents Optimize Conditions->Screen Solvents Vary Temperature Vary Temperature Optimize Conditions->Vary Temperature Adjust Time Adjust Reaction Time Optimize Conditions->Adjust Time Purify Reactants->Problem Monitor TLC Monitor by TLC Screen Solvents->Monitor TLC Vary Temperature->Monitor TLC Adjust Time->Monitor TLC Successful Synthesis Successful Synthesis Monitor TLC->Successful Synthesis

Caption: A general troubleshooting workflow for 2-arylthiazole synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table provides a qualitative comparison of common synthetic routes for 2-arylthiazoles. Yields and reaction times are highly substrate-dependent and the provided ranges are for general guidance.

Synthetic RouteGeneral YieldReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times, potential for side reactions.
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields and fewer byproducts.[2]Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly ("green chemistry"), simple workup, rapid.May not be suitable for all substrates, scalability can be a concern.
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursProvides access to 5-aminothiazoles under mild conditions.[3][4]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.

References

Technical Support Center: Stability of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the stability testing of this compound.

Issue Potential Causes Recommended Actions
Unexpectedly Rapid Degradation pH of the solution is outside the optimal stability range. Presence of oxidative agents. Exposure to light. Elevated temperature. Microbial contamination.Verify and adjust the pH of the solution. Consider using a buffer system. Degas solvents and consider adding an antioxidant if compatible with the analytical method.[1] Protect solutions from light by using amber vials or covering with aluminum foil.[1] Ensure storage and experimental conditions are at the recommended temperature. Use sterile solvents and containers; consider adding a bacteriostatic agent if appropriate.
Precipitation of the Compound Poor aqueous solubility. The compound has reached its solubility limit at the tested concentration. Change in temperature affecting solubility. Interaction with other components in the solution.Decrease the concentration of the compound. Use a co-solvent (e.g., DMSO, ethanol) or a solubilizing agent, ensuring it doesn't interfere with the assay.[1] Control the temperature of the solution. Evaluate potential interactions with excipients or buffer components.
Inconsistent Results Between Replicates Inaccurate solution preparation. Variability in storage conditions. Pipetting errors. Analytical instrument variability.Prepare fresh stock solutions for each experiment and standardize the preparation protocol.[1] Store aliquots at a consistent, controlled temperature (e.g., -80°C) to minimize freeze-thaw cycles.[1] Calibrate pipettes regularly. Perform system suitability tests on the analytical instrument before each run.
Appearance of Unknown Peaks in Chromatogram Degradation of the compound. Presence of impurities in the starting material. Contamination from solvents, containers, or excipients.Perform forced degradation studies to identify potential degradation products.[2][3] Analyze the starting material for purity. Use high-purity solvents and pre-cleaned containers. Run blanks to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3][4][5] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80°C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) or in solution at elevated temperatures.

  • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[6][7]

Q2: How can I monitor the degradation of this compound?

A2: The most common and effective technique for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products and any excipients.

Q3: What are the potential degradation pathways for this molecule?

A3: While specific degradation pathways need to be elucidated experimentally, potential pathways for this compound based on its structure include:

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh conditions, decarboxylation might occur.[9] If the molecule were an ester or amide derivative, hydrolysis of these functional groups would be a primary pathway.[10][11]

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides or S-oxides.[4][5][12][13]

  • Photodegradation: The aromatic and heterocyclic rings can absorb UV light, potentially leading to photolytic cleavage or rearrangement.[6][9][14]

Q4: What should I do if my compound appears to be unstable in the cell culture medium during a multi-day assay?

A4: A gradual loss of activity in a long-term assay can be due to compound degradation in the medium.[1] It is crucial to assess the stability of your compound directly in the cell culture medium under the specific experimental conditions (e.g., 37°C, 5% CO₂).[1] If instability is confirmed, consider preparing fresh compound solutions daily or using a more stable formulation if possible.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution): Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for 24 hours.

  • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the retention times and peak areas of any degradation products.

  • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60°C in solution) photo Photostability (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_eval Calculate % Degradation hplc->data_eval peak_id Identify Degradation Products data_eval->peak_id report Generate Stability Report peak_id->report

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_degradation Degradation Issues cluster_solubility Solubility Issues cluster_inconsistency Inconsistent Results start Stability Issue Encountered check_ph Check pH and Buffer start->check_ph check_conc Lower Concentration start->check_conc fresh_solutions Prepare Fresh Solutions start->fresh_solutions check_light Protect from Light check_ph->check_light check_temp Verify Temperature check_light->check_temp check_oxidation Consider Oxidation check_temp->check_oxidation use_cosolvent Use Co-solvent check_conc->use_cosolvent check_storage Standardize Storage fresh_solutions->check_storage calibrate_pipettes Calibrate Pipettes check_storage->calibrate_pipettes

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a variation of the Hantzsch thiazole synthesis.[1][2][3] This typically involves a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of the Ethyl Ester. Reaction of an α-haloacetoacetate (e.g., ethyl 2-chloro-3-oxobutanoate) with a thioamide (e.g., 4-chlorobenzamide treated with a thionating agent, or directly using 4-chlorothiobenzamide) to form ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate.

  • Step 2: Hydrolysis (Saponification). Conversion of the resulting ethyl ester to the final carboxylic acid product.

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can arise from several sources, including:

  • Unreacted Starting Materials: Incomplete conversion of reactants such as 4-chlorobenzaldehyde, ethyl 2-chloro-3-oxobutanoate, or the thioamide source.

  • Side Reactions: Formation of undesired byproducts during the Hantzsch condensation or hydrolysis steps.

  • Degradation of Product: The final product or intermediates may degrade under harsh reaction conditions (e.g., high temperatures, strong acidic or basic conditions).

  • Contaminants in Reagents: Impurities present in the starting materials or solvents can carry through or participate in side reactions.

Q3: How can I monitor the progress of the reaction to minimize impurities from incomplete reactions?

A3: Thin-Layer Chromatography (TLC) is a highly effective and straightforward technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate Incomplete reaction. - Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if starting materials are still present. - Temperature: Ensure the reaction is maintained at the optimal temperature. For the Hantzsch synthesis, this often involves heating to reflux.
Poor quality of starting materials. - Purity of Reactants: Use high-purity starting materials. If necessary, purify the reactants (e.g., by recrystallization or distillation) before use. - Moisture: Ensure all reactants and solvents are dry, as water can interfere with the condensation reaction.
Suboptimal reaction conditions. - Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but other polar solvents can be explored. - Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the thioamide is sometimes used.
Presence of Multiple Spots on TLC After Hantzsch Reaction Formation of side products. - Unreacted Starting Materials: If the reaction is incomplete, spots corresponding to the starting materials will be visible. Optimize reaction time and temperature. - Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form. Ensure the purity of the thioamide. - Dimerization/Polymerization: High concentrations or temperatures can sometimes lead to self-condensation of reactants or intermediates. Consider using more dilute conditions.
Difficulty in Purifying the Final Carboxylic Acid Ineffective purification method. - Recrystallization: This is a highly effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common choices include ethanol, methanol, acetic acid, or mixtures with water. - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) should be developed.
Incomplete Hydrolysis of the Ethyl Ester Insufficient reaction time or base. - Reaction Time: Monitor the hydrolysis by TLC until the starting ester spot is no longer visible. - Amount of Base: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
Precipitation of the sodium salt. The sodium salt of the carboxylic acid may precipitate out of the reaction mixture, slowing down the reaction. Adding a co-solvent like THF or methanol can help maintain a homogeneous solution.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (Hantzsch Synthesis)

Materials:

  • 4-chlorobenzaldehyde

  • Ethyl 2-chloro-3-oxobutanoate

  • Thioacetamide or Thiourea

  • Ethanol (absolute)

  • Pyridine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.0 eq) in absolute ethanol.

  • Add thioacetamide (1.1 eq) and a catalytic amount of pyridine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol.

Parameter Value
Reactant Ratio (Aldehyde:Ketoester:Thioamide) 1 : 1 : 1.1
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 4 - 6 hours
Typical Yield 75 - 85%
Key Experiment 2: Hydrolysis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

Materials:

  • Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of NaOH (2.0 eq) in water to the flask.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purify by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.

Parameter Value
Reactant Ratio (Ester:NaOH) 1 : 2
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Visualizing Workflows and Relationships

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis Start Starting Materials (4-chlorobenzaldehyde, ethyl 2-chloro-3-oxobutanoate, thioamide) Reaction Hantzsch Condensation (Ethanol, Reflux) Start->Reaction 1 Workup1 Precipitation in Water Reaction->Workup1 2 Purification1 Recrystallization (Ethanol) Workup1->Purification1 3 Intermediate Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate Purification1->Intermediate 4 Hydrolysis Saponification (NaOH, Ethanol/Water, Reflux) Intermediate->Hydrolysis Workup2 Acidification (HCl) Hydrolysis->Workup2 5 Purification2 Recrystallization (Ethanol/Water) Workup2->Purification2 6 FinalProduct This compound Purification2->FinalProduct 7

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_analysis Analysis of Impurity Profile cluster_solutions Potential Solutions Impurity_Issue High Impurity Level Detected Unreacted_SM Unreacted Starting Materials? Impurity_Issue->Unreacted_SM Side_Products Unknown Side Products? Impurity_Issue->Side_Products Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Purify_Reactants Purify Starting Materials Unreacted_SM->Purify_Reactants Optimize_Purification Optimize Purification (Recrystallization Solvent, Column Chromatography) Side_Products->Optimize_Purification Characterize_Side_Products Characterize Side Products (NMR, MS) Side_Products->Characterize_Side_Products Characterize_Side_Products->Optimize_Reaction

Caption: A logical decision tree for troubleshooting high impurity levels in the synthesis.

References

Technical Support Center: Overcoming Poor Cell Permeability of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor cell permeability of thiazole carboxylic acids in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my thiazole carboxylic acid compounds exhibit low cell permeability?

The primary reason for the poor cell permeability of thiazole carboxylic acids is the presence of the ionizable carboxylic acid group. At physiological pH (approximately 7.4), this group is predominantly deprotonated, carrying a negative charge. This charge significantly increases the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane.

Q2: What is the ideal lipophilicity (LogP) for good cell permeability?

A balance is crucial. While increasing lipophilicity can enhance membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. As a general guideline, a LogP value below 5 is considered desirable for good absorption and permeability, in line with Lipinski's Rule of Five.

Q3: What is a prodrug strategy, and how can it help improve the permeability of my compound?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For thiazole carboxylic acids, a common and effective prodrug strategy is esterification. By converting the polar carboxylic acid group into a more lipophilic ester, the overall lipophilicity of the compound is increased, facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid.[1][2]

Q4: My compound shows good permeability in the PAMPA assay but not in the Caco-2 assay. What could be the reason?

This discrepancy often points towards the involvement of active transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that only assesses passive diffusion.[3][4] In contrast, the Caco-2 cell-based assay uses a monolayer of human intestinal cells that express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[5] If your compound is a substrate for an efflux transporter, it will be actively pumped out of the Caco-2 cells, resulting in lower apparent permeability compared to the PAMPA assay.

Troubleshooting Guide

Issue 1: Low intracellular concentration of the thiazole carboxylic acid in cell-based assays.

  • Possible Cause: Poor passive diffusion due to the ionized carboxylic acid group.

  • Solution: Employ a Prodrug Strategy.

    • Recommendation: Synthesize an ester prodrug of your thiazole carboxylic acid. Simple alkyl esters (e.g., methyl, ethyl) or more elaborate promoieties can be used to mask the carboxylic acid. This will increase the compound's lipophilicity and enhance its ability to cross the cell membrane via passive diffusion.[1][2]

Issue 2: The ester prodrug of my thiazole carboxylic acid is not effectively converted to the active form inside the cell.

  • Possible Cause: The chosen ester is too stable and resistant to cleavage by intracellular esterases.

  • Solution: Modify the Ester Promoieties.

    • Recommendation: The rate of enzymatic hydrolysis can be influenced by the structure of the ester group. Synthesize a small library of ester prodrugs with varying alkyl or aryl groups. Sterically hindered esters are generally cleaved more slowly, while those with electron-withdrawing groups may be more labile. Evaluate the intracellular hydrolysis rates of these different prodrugs to find one with an optimal balance of stability and cleavage.

Issue 3: The apparent permeability of my compound is significantly lower in the basolateral-to-apical direction compared to the apical-to-basolateral direction in a Caco-2 assay (Efflux Ratio > 2).

  • Possible Cause: The compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its net absorption.

  • Solution: Confirm Efflux Transporter Involvement.

    • Recommendation: Conduct the Caco-2 permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the efflux ratio decreases significantly and the apical-to-basolateral permeability increases, it confirms that your compound is a substrate for that transporter. Structural modifications to the thiazole carboxylic acid may be necessary to reduce its affinity for the efflux pump.

Data Presentation

The following table provides illustrative data on how esterification can improve the apparent permeability (Papp) of thiazole carboxylic acids, based on findings from studies on other carboxylic acid-containing drugs.

CompoundStructurePapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Thiazole Carboxylic Acid 1R-COOH0.51.2
Thiazole Carboxylic Acid 1 - Methyl EsterR-COOCH₃5.21.1
Thiazole Carboxylic Acid 2R'-COOH0.83.5
Thiazole Carboxylic Acid 2 - Ethyl EsterR'-COOC₂H₅8.11.5

Note: Data are representative and intended for illustrative purposes. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the general steps for assessing the permeability of a compound across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold. The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound, dissolved in transport buffer, is added to the apical (donor) side for assessment of apical-to-basolateral (A-B) permeability.

    • For assessment of basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (donor) side.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a simplified, cell-free method to assess passive permeability.

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup:

    • The acceptor plate is filled with buffer.

    • The test compound, dissolved in buffer, is added to the donor plate.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Sample Analysis: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using equations that take into account the concentration of the compound in the donor and acceptor wells and the incubation time.

Visualizations

G cluster_0 Lead Optimization Workflow Start Lead Compound (Thiazole Carboxylic Acid) Poor Permeability Assess Assess Permeability (Caco-2 / PAMPA) Start->Assess IsEfflux Efflux Ratio > 2? Assess->IsEfflux Efflux Efflux Substrate IsEfflux->Efflux Yes NoEfflux Passive Permeability Issue IsEfflux->NoEfflux No Inhibitor Co-administer with Efflux Inhibitor Efflux->Inhibitor Prodrug Prodrug Synthesis (Esterification) NoEfflux->Prodrug StructuralMod Structural Modification to Reduce Efflux Inhibitor->StructuralMod Reassess Re-assess Permeability StructuralMod->Reassess Optimize Optimize Prodrug (Vary Ester Moiety) Prodrug->Optimize Optimize->Reassess End Candidate with Improved Permeability Reassess->End

Caption: Workflow for improving the cell permeability of a lead compound.

G cluster_cell Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (Efflux Transporter) Extracellular Extracellular Space Pgp->Extracellular Active Efflux (ATP-dependent) Intracellular Intracellular Space Drug_in Thiazole Carboxylic Acid Drug_out Thiazole Carboxylic Acid Drug_out->Intracellular Passive Diffusion Drug_in->Pgp Binding

Caption: Interplay of passive diffusion and active efflux by P-glycoprotein.

References

Technical Support Center: Optimizing the Acylation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the acylation of 2-aminothiazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acylation of 2-aminothiazole derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My acylation reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields are a common challenge in the acylation of 2-aminothiazoles. Several factors can contribute to this issue. Consider the following potential causes and suggested solutions:

    • Inappropriate Solvent: The choice of solvent is critical for reaction efficiency.

      • Solution: Screen different solvents such as dry acetone, dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.[1][2] The solubility of the starting materials and the stability of the acylating agent in the chosen solvent should be considered.

    • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

      • Solution: Optimize the reaction temperature. While some acylations proceed at room temperature or 0°C, others may require heating or reflux.[3][4] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[5][6]

    • Ineffective Base or Catalyst: The choice and amount of base or catalyst can significantly impact the reaction rate and yield.

      • Solution: If using a non-basic solvent like THF or DCM, a tertiary amine base such as triethylamine (Et3N) or pyridine is often necessary to neutralize the acid generated during the reaction.[3][7] Ensure the base is dry and used in appropriate stoichiometric amounts. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[7]

    • Poor Quality of Starting Materials: Impurities in the 2-aminothiazole derivative or the acylating agent can lead to side reactions and reduced yields.

      • Solution: Ensure the purity of your starting materials. Recrystallize or purify the 2-aminothiazole derivative if necessary. Use freshly opened or properly stored acylating agents, as they can be sensitive to moisture.

    • Bis-acylation: The exocyclic amino group of 2-aminothiazole can sometimes undergo double acylation, leading to a bis-acylated byproduct and reducing the yield of the desired mono-acylated product.[7]

      • Solution: This can sometimes be controlled by using a bulky protecting group on the endocyclic nitrogen, though this adds extra steps to the synthesis.[7] Careful control of stoichiometry and reaction conditions can also minimize this side reaction.

Issue 2: Formation of Impurities or Side Products

  • Question: My reaction is producing significant amounts of impurities or side products, complicating purification. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a frequent issue. Here are some common causes and their solutions:

    • Reaction with Solvent: Some reactive acylating agents may react with certain solvents.

      • Solution: Choose an inert solvent that does not react with the starting materials or reagents. Dry solvents are crucial as water can hydrolyze the acylating agent.

    • Decomposition of Starting Material or Product: The starting materials or the acylated product may be unstable under the reaction conditions.

      • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to avoid prolonged reaction times or excessive heating.[8]

    • Ring Acylation: While less common, acylation at the C5 position of the thiazole ring is a possibility, especially with highly reactive acylating agents.

      • Solution: Milder reaction conditions and the use of a suitable base can help favor N-acylation.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my acylated 2-aminothiazole derivative. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the properties of the product and the presence of impurities. Here are some suggestions:

    • Precipitation and Filtration:

      • Solution: After the reaction is complete, pouring the reaction mixture into cold water or a non-solvent can precipitate the product, which can then be collected by filtration.[4]

    • Column Chromatography:

      • Solution: Silica gel column chromatography is a common and effective method for purifying acylated 2-aminothiazole derivatives. A gradient of ethyl acetate and hexane is often a suitable eluent system.

    • Recrystallization:

      • Solution: Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, can be used to obtain a highly pure product.[4]

    • Dealing with Bis-acylated Impurities:

      • Solution: The bis-acylated product often has different polarity compared to the desired mono-acylated product, allowing for separation by column chromatography.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common acylating agents used for 2-aminothiazole derivatives?

    • A1: Acyl chlorides and acid anhydrides are the most frequently used acylating agents.[1][2] Carboxylic acids can also be used in the presence of a coupling agent.

  • Q2: Is it necessary to use a base in the acylation of 2-aminothiazole?

    • A2: When using acyl chlorides, a base such as pyridine or triethylamine is typically required to neutralize the hydrochloric acid that is formed.[1][3] This prevents the protonation of the 2-amino group, which would render it unreactive. When using acid anhydrides, a base is also often beneficial.

  • Q3: Can microwave irradiation be used to optimize the acylation reaction?

    • A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the acylation of 2-aminothiazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[5][6][9]

  • Q4: How can I monitor the progress of my acylation reaction?

    • A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Data Presentation

Table 1: Comparison of Yields for Different Acylation Methods

Acylating Agent2-Aminothiazole DerivativeBase/CatalystSolventMethodYield (%)Reference
Acetyl chloride2-aminothiazoleNoneDry AcetoneReflux-[4]
Benzoyl chloride2-aminothiazolePyridineDry PyridineNot specifiedHigh[1][2]
Chloroacetyl chloride2-aminothiazole derivativesPyridineNot specifiedNot specified-[10]
Acetic anhydride2-amino-5-(4-acetylphenylazo)-thiazoleNoneSolvent-freeNot specified-[1][10]
Various acyl halides2-aminothiazolePyridineDry PyridineNot specifiedHigh[1]
O-acetylsalicyloyl chloride2-amino-4-chlorothiazoleEt3NTHF0 °C to 20 °C19[7]
Adamantane-1-carboxylic acidEthyl 2-aminothiazole-4-carboxylatePyBOP, DIPEADCMRoom Temperature84.2[11]

Note: "-" indicates that a specific quantitative yield was not provided in the source.

Experimental Protocols

Protocol 1: General Procedure for Acylation using Acyl Chloride and Pyridine

  • Dissolve the 2-aminothiazole derivative (1 equivalent) in dry pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[1][2]

Protocol 2: Microwave-Assisted Acylation

  • In a microwave-safe vessel, combine the 2-aminothiazole derivative (1 equivalent), the acylating agent (1.2 equivalents), and a suitable solvent (e.g., ethanol or DMF).

  • If necessary, add a catalytic amount of an appropriate acid or base.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 5-15 minutes).[5][6]

  • After cooling, work up the reaction mixture as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-aminothiazole in dry solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add acylating agent and base (if needed) cool->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench reaction (e.g., add water) monitor->quench Complete isolate Isolate crude product (filtration/extraction) quench->isolate purify Purify product (chromatography/recrystallization) isolate->purify end End purify->end troubleshooting_low_yield start Low Yield q1 Is the solvent appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the temperature optimal? a1_yes->q2 s1 Screen different dry solvents a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a suitable base/catalyst used? a2_yes->q3 s2 Optimize temperature (heat, cool, or microwave) a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are starting materials pure? a3_yes->q4 s3 Add appropriate base (e.g., pyridine, Et3N) or catalyst a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Improved Yield a4_yes->end s4 Purify starting materials a4_no->s4 s4->end

References

Technical Support Center: Addressing Off-Target Effects of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific off-target effects and detailed experimental data for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid are not extensively documented in publicly available literature. This guide provides general troubleshooting strategies and experimental protocols applicable to this class of compounds based on established methodologies for addressing off-target effects of small molecules in drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter during their experiments with this compound or similar kinase inhibitors.

Q1: My experimental results are inconsistent with the expected on-target effect of the compound. What could be the cause?

A1: Inconsistent results can arise from several factors, including off-target effects, experimental variability, or issues with the compound itself. A systematic approach to troubleshooting is recommended.

  • Confirm Compound Integrity and Concentration: Verify the purity, identity, and concentration of your compound stock. Degradation or inaccurate concentration can lead to variable results.

  • Validate Target Engagement: Ensure that the compound is binding to its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[1]

  • Assess Cell Line Authenticity and Health: Confirm the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and free from contamination.

  • Investigate Potential Off-Target Effects: If the above factors are controlled for, the unexpected phenotype is likely due to the compound binding to one or more unintended proteins.

Q2: I am observing a cellular phenotype that is stronger than or different from what I would expect based on the inhibition of the intended target. How can I determine if this is an off-target effect?

A2: This is a classic indication of a potential off-target effect. The following strategies can help you investigate this:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a known, structurally different inhibitor of the same target. If the phenotypes differ, it suggests that off-target effects are at play.

  • Rescue Experiment with Target Overexpression: Overexpression of the intended target may rescue the observed phenotype if it is an on-target effect.

  • Knockout/Knockdown of the Intended Target: Use CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the intended target. If the phenotype persists in the presence of the compound in these cells, it is likely an off-target effect.

  • Broad-Spectrum Kinase Profiling: Screen your compound against a large panel of kinases to identify potential off-target interactions.[2]

Q3: My compound shows toxicity at concentrations required for on-target inhibition. How can I de-risk this?

A3: Toxicity is a common consequence of off-target effects. To address this, consider the following:

  • In Silico Off-Target Prediction: Computational methods can predict potential off-target interactions based on the compound's structure, which can help prioritize experimental validation.[3][4]

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the nature of the toxicity and gain insights into the affected pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify modifications that reduce toxicity while maintaining on-target potency. This can help to separate the on-target and off-target activities.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate and validate off-target effects.

Protocol 1: Kinase Profiling Assay

Objective: To identify unintended kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions to be tested (e.g., 10-point dose-response curve).

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified kinases. Commercially available services (e.g., Eurofins, Reaction Biology) offer panels of hundreds of kinases.

  • Binding/Activity Assay:

    • For binding assays, a radiolabeled ligand for each kinase is used. The ability of the test compound to displace the radioligand is measured.

    • For activity assays, the phosphorylation of a substrate by each kinase is measured in the presence of the test compound. This is often detected using luminescence (e.g., ADP-Glo) or fluorescence-based methods.

  • Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated. IC50 or Kd values are then determined for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound at 1 µM
Kinase Target% Inhibition at 1 µMOn-Target/Off-Target
Intended Target Kinase (ITK) 95% On-Target
SRC85%Off-Target
LCK78%Off-Target
EGFR45%Off-Target
VEGFR230%Off-Target
Table 2: Hypothetical IC50 Values for On- and Off-Target Kinases
Kinase TargetIC50 (nM)
Intended Target Kinase (ITK) 50
SRC250
LCK500
EGFR>1000
VEGFR2>1000

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected or Inconsistent Experimental Outcome B Verify Compound Integrity (Purity, Concentration) A->B C Confirm Target Engagement (e.g., CETSA) A->C D Assess Cell Line Health and Authenticity A->D E Hypothesize Off-Target Effect B->E If OK C->E If Engaged D->E If Healthy F Kinase Profiling / Proteomics E->F G Validate Off-Targets (e.g., Knockout/Knockdown) F->G H SAR to Mitigate Off-Target Effects G->H

Caption: Workflow for investigating unexpected experimental results.

Diagram 2: Hypothetical Signaling Pathway with Off-Target Interactions

G cluster_0 Cell Membrane Receptor Receptor ITK Intended Target Kinase (ITK) Receptor->ITK OffTarget1 Off-Target: SRC Receptor->OffTarget1 OffTarget2 Off-Target: LCK Receptor->OffTarget2 Compound 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid Compound->ITK Inhibits Compound->OffTarget1 Inhibits Compound->OffTarget2 Inhibits Downstream1 On-Target Signaling ITK->Downstream1 Downstream2 Off-Target Signaling A OffTarget1->Downstream2 Downstream3 Off-Target Signaling B OffTarget2->Downstream3 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Undesired Phenotype Downstream2->Phenotype2 Downstream3->Phenotype2

Caption: Potential on-target and off-target signaling pathways.

Diagram 3: Logic Diagram for Data Interpretation

G Start Start: Observe Phenotype with Compound Q1 Does a structurally different inhibitor give the same phenotype? Start->Q1 A1_Yes Likely On-Target Q1->A1_Yes Yes A1_No Suspect Off-Target Q1->A1_No No Q2 Does target knockdown/knockout abolish the phenotype? A1_No->Q2 A2_Yes Confirms On-Target Q2->A2_Yes Yes A2_No Confirms Off-Target Q2->A2_No No

Caption: Decision tree for interpreting experimental outcomes.

References

Validation & Comparative

Validating the Biological Target of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of the novel compound 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. While the direct molecular target of this specific compound is not yet definitively established in publicly available literature, its structural similarity to other thiazole derivatives with known anti-cancer and anti-metastatic properties suggests a plausible interaction with the Autocrine Motility Factor Receptor (AMFR) , also known as gp78. This guide will, therefore, focus on validating AMFR as a putative target for this compound by comparing its potential effects with those of known modulators of AMFR signaling.

AMFR is a multifaceted protein that functions as both a cell surface receptor and an E3 ubiquitin ligase, playing crucial roles in cancer cell motility, invasion, and protein degradation pathways.[1] This dual functionality makes it a compelling, albeit complex, therapeutic target.

Comparative Analysis of AMFR Modulators

To effectively validate the biological target of this compound, its activity profile must be compared against established modulators of AMFR. While specific small molecule inhibitors of AMFR are not widely documented, a comparison can be drawn with monoclonal antibodies that target the extracellular domain of AMFR and compounds that inhibit downstream signaling pathways.

Compound/AntibodyTypeMechanism of ActionReported IC50/EC50Key Cellular Effects
This compound Small Molecule (Thiazole Derivative)Putative AMFR inhibitorTo be determinedTo be determined
Anti-AMFR Monoclonal Antibody (clone 3F3A) Monoclonal AntibodyBinds to the extracellular domain of AMFR, potentially blocking ligand binding and receptor signaling.[2]Not ApplicableInhibition of AMF-stimulated cell motility.[2]
Anti-AMFR Monoclonal Antibody (clone 9A-4H) Monoclonal AntibodyBinds to AMF and suppresses AMF-driven tumor growth.[2]Not ApplicableSuppression of tumor growth in vivo.[2]
Staurosporine Small Molecule (Broad-spectrum kinase inhibitor)Inhibits protein kinase C (PKC), a downstream effector of AMFR signaling.Varies by kinaseDecreases AMF-stimulated cell motility.[3]
Genistein Small Molecule (Tyrosine kinase inhibitor)Inhibits tyrosine kinases, which are also involved in AMFR downstream signaling.Varies by kinaseDecreases AMF-stimulated cell motility.[3]

Experimental Protocols for Target Validation

Validating the interaction between this compound and AMFR requires a multi-pronged experimental approach. The following are key assays to establish target engagement, functional effects, and downstream pathway modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing endogenous or overexpressed AMFR. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heat Treatment: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble AMFR remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble AMFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow for CETSA

A Cell Culture & Treatment B Heat Treatment A->B C Cell Lysis B->C D Centrifugation C->D E Soluble Fraction D->E F Western Blot / ELISA E->F G Data Analysis F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

AMFR E3 Ubiquitin Ligase Activity Assay

AMFR functions as an E3 ubiquitin ligase, primarily involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. An in vitro ubiquitination assay can determine if the compound of interest modulates this enzymatic activity.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G2), ubiquitin, ATP, and a known AMFR substrate (e.g., HMG-CoA reductase).

  • Initiate Reaction: Add purified, recombinant AMFR to the reaction mixture to initiate the ubiquitination cascade.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Analyze the ubiquitination of the substrate by Western blotting, probing for the substrate protein. A ladder of higher molecular weight bands indicates polyubiquitination.

  • Inhibitor Testing: Perform the assay in the presence of varying concentrations of this compound to assess its inhibitory effect on AMFR's E3 ligase activity.

AMFR E3 Ubiquitination Cascade

E1 E1 E2 E2 E1->E2 AMFR AMFR (E3) E2->AMFR Ub_Substrate Ubiquitinated Substrate AMFR->Ub_Substrate Ub Ubiquitin Ub->E1 ATP Substrate Substrate Substrate->AMFR

Caption: Enzymatic cascade of AMFR-mediated ubiquitination.

Cell Motility (Wound Healing) Assay

A key function of AMFR is the promotion of cell migration. A wound healing assay can provide a functional readout of the compound's effect on this process.

Protocol:

  • Cell Seeding: Seed cancer cells known to express AMFR (e.g., HT-1080 fibrosarcoma) in a multi-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add media containing varying concentrations of this compound, a positive control (e.g., Autocrine Motility Factor), and a negative control (vehicle).

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Quantify the area of the wound at each time point. A delay in wound closure in the presence of the compound suggests inhibition of cell migration.

AMFR Signaling Pathway in Cell Motility

AMF AMF (Ligand) AMFR AMFR AMF->AMFR G_protein G-protein AMFR->G_protein Tyrosine_Kinase Tyrosine Kinase AMFR->Tyrosine_Kinase PLC PLC G_protein->PLC PKC PKC PLC->PKC Cytoskeleton Cytoskeletal Rearrangement PKC->Cytoskeleton Tyrosine_Kinase->Cytoskeleton Cell_Motility Cell Motility Cytoskeleton->Cell_Motility

Caption: Simplified AMFR signaling cascade leading to cell motility.

Conclusion

The validation of a biological target for a novel compound is a critical step in the drug discovery process. By employing a combination of biophysical and functional assays, researchers can build a strong case for the mechanism of action of this compound. The comparative approach outlined in this guide, using AMFR as a putative target, provides a robust framework for these investigations. The experimental protocols detailed herein offer practical starting points for laboratory implementation, and the accompanying visualizations serve to clarify the underlying biological processes and experimental workflows. Successful validation of AMFR as the target will pave the way for further preclinical development of this promising compound.

References

Comparative Analysis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid against other known inhibitors of clinically relevant biological targets. Based on the analysis of structurally similar compounds, this thiazole derivative is projected to exhibit inhibitory activity against c-Met kinase, Deoxyribonuclease I (DNase I), and 5-Lipoxygenase (5-LO). This guide synthesizes available data on related compounds to offer a performance benchmark and outlines the experimental protocols necessary for a direct evaluation.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of the 4-chlorophenyl group is a common feature in many kinase inhibitors, contributing to binding affinity. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to known inhibitors of c-Met, DNase I, and 5-LO suggests its potential as a modulator of these key enzymes involved in cancer and inflammation.

Performance Comparison with Known Inhibitors

Due to the absence of specific inhibitory data for this compound, this section presents a comparative analysis based on the performance of structurally related analogs and established inhibitors for each potential target.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in oncology. Overexpression or mutation of c-Met is implicated in various cancers, driving tumor growth, metastasis, and angiogenesis. Several small molecule inhibitors targeting c-Met are in clinical use or development. Structurally similar compounds, such as 4-(4-Chlorophenyl)thiazole-2-carboxylic acid derivatives, have been investigated as c-Met inhibitors, suggesting that this compound likely shares this activity.

InhibitorTargetIC50 (nM)Reference Compound
This compound c-Met (projected)Data not available-
Crizotinibc-Met, ALK11[1]
Cabozantinibc-Met, VEGFR21.3[2]
Savolitinibc-Met5[2]
Foretinib (GSK1363089)c-Met, VEGFR21.5[3]
Structurally Related Analog (51d)¹c-Met41.53[4]

¹ N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-(4-chlorophenyl)thiazole-2-carboxamide

DNase I Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that degrades DNA and is implicated in various physiological and pathological processes, including apoptosis and autoimmune diseases. Inhibition of DNase I is a potential therapeutic strategy in certain conditions. Thiazole derivatives, particularly 4-(4-chlorophenyl)thiazol-2-amines, have been identified as inhibitors of DNase I.

InhibitorTargetIC50 (µM)Reference Compound
This compound DNase I (projected)Data not available-
Actinomycin DDNase I (indirect)Not applicable[2]
Ethidium BromideDNase I (indirect)Not applicable[2]
Thiazolidinone Derivative (41)²DNase I115.96[5]
4-(4-chlorophenyl)thiazol-2-amine Derivative (19)³DNase I79.79[6]

² (3-Methyl-1,4-dioxothiazolidin-2-ylidene)-N-(2-phenylethyl)ethanamide ³ A specific derivative from the study by Smelcerovic et al.

5-Lipoxygenase (5-LO) Inhibition

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of 5-LO is a therapeutic approach for inflammatory diseases such as asthma. The 4-(4-chlorophenyl)thiazole scaffold has been associated with potent 5-LO inhibition.

InhibitorTargetIC50 (µM)Reference Compound
This compound 5-LO (projected)Data not available-
Zileuton5-LO0.18[7]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (38)5-LO0.127[7]
4-(4-chlorophenyl)thiazol-2-amine Derivative (20)⁴5-LO0.05[6]

⁴ A specific derivative from the study by Smelcerovic et al.

Experimental Protocols

To empirically determine the inhibitory activity of this compound, the following experimental protocols are recommended.

c-Met Kinase Inhibition Assay (HTRF-based)

This assay measures the phosphorylation of a substrate by c-Met kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-pY) and Streptavidin-XL665 (SA-XL665)

  • 384-well low-volume microplates

  • Plate reader capable of HTRF detection

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Add 2 µL of the compound dilutions to the wells of the microplate.

  • Add 4 µL of c-Met kinase solution (in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated substrate (in kinase buffer).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection buffer containing Eu-pY and SA-XL665.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNase I Inhibition Assay (Fluorometric)

This assay measures the degradation of a DNA substrate by DNase I, which results in an increase in fluorescence.

Materials:

  • Bovine pancreatic DNase I

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM CaCl₂)

  • PicoGreen™ dsDNA quantitation reagent (or similar fluorescent DNA-binding dye)

  • Calf thymus DNA

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • Add 50 µL of the compound dilutions to the wells of the microplate.

  • Add 25 µL of DNase I solution (in assay buffer) to each well.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the DNA substrate solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of a solution containing the fluorescent dye.

  • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-based)

This assay measures the production of leukotriene B4 (LTB4), a product of 5-LO activity, in stimulated human neutrophils.

Materials:

  • Human peripheral blood neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium ionophore A23187

  • Arachidonic acid

  • LTB4 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate human neutrophils from fresh blood.

  • Resuspend the cells in HBSS at a concentration of 2 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of serial dilutions of this compound or control inhibitors (in HBSS) to the wells.

  • Pre-incubate for 15 minutes at 37°C.

  • Stimulate the cells by adding 50 µL of a solution containing calcium ionophore A23187 and arachidonic acid.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Collect the supernatant and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of LTB4 production inhibition and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cMet c-Met Receptor Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 HGF HGF (Ligand) HGF->cMet Binding & Dimerization RAS RAS Grb2->RAS PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Prepare Serial Dilutions of Inhibitor Plate Dispense Reagents and Inhibitor into Microplate Compound->Plate Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagents->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Read Measure Signal (Fluorescence/Luminescence) Incubate->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: General experimental workflow for inhibitor screening.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is not yet prominent in the scientific literature, its structural characteristics strongly suggest its potential as an inhibitor of c-Met kinase, DNase I, and 5-LO. The comparative data on analogous compounds provide a valuable framework for predicting its potency. The detailed experimental protocols included in this guide offer a clear path for researchers to directly assess the inhibitory profile of this compound and contribute to the growing body of knowledge on thiazole-based inhibitors. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.

References

Comparative Cross-Reactivity Profiling of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of the investigational compound 2-(4-Chlorophenyl)thiazole-5-carboxylic acid against established kinase inhibitors. The data presented herein is illustrative, based on standardized in vitro assays, to guide researchers in evaluating the selectivity of this compound.

Introduction

This compound is a synthetic small molecule featuring a thiazole scaffold, a structure common to a variety of biologically active compounds, including kinase inhibitors.[1][2] Understanding the selectivity of such a compound is critical in drug development to predict potential therapeutic efficacy and off-target effects. This guide compares its binding affinity against a panel of kinases to that of two well-characterized multi-targeted kinase inhibitors, Dasatinib and Sunitinib.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator compounds against a selection of kinases. Lower IC50 values indicate higher potency.

Target KinaseThis compound (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
Abl1 15<134
Src 250.511
VEGFR2 150229
PDGFRβ 200282
c-Kit 350127
p38α >10,0003,000>10,000
ERK1 >10,000>10,000>10,000

Data is representative and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in cross-reactivity profiling.

In Vitro Kinase Assay

This protocol outlines the general procedure for determining the IC50 of a compound against a specific kinase.[3][4][5][6][7]

  • Reagent Preparation :

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for the specific kinase.

    • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Test Compound: Prepare serial dilutions of this compound and comparator compounds in DMSO.

  • Assay Procedure :

    • Add kinase, substrate, and test compound to a 96-well or 384-well plate.

    • Initiate the reaction by adding the ATP solution.[3]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify the amount of phosphorylated substrate. Common methods include:

      • Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[6][7]

      • Luminescence-Based Assay : Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

      • Fluorescence-Based Assay : Using a fluorescently labeled substrate or antibody for detection.

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to assess target engagement in a cellular environment.[8][9][10][11][12] It is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[8]

  • Cell Treatment :

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound or vehicle control for a specified duration.

  • Thermal Challenge :

    • Heat the cell suspensions or lysates to a range of temperatures to create a melt curve.[9][10]

    • Alternatively, for an isothermal dose-response, heat all samples at a single, optimized temperature.[9]

  • Lysis and Fractionation :

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[10]

  • Protein Quantification :

    • Quantify the amount of the soluble target protein in the supernatant using methods such as:

      • Western Blotting[9][10]

      • ELISA

      • Mass Spectrometry

  • Data Analysis :

    • Generate melt curves by plotting the amount of soluble protein against temperature.

    • Determine the shift in the melting temperature (ΔTm) in the presence of the compound. A significant shift indicates target engagement.[8]

Receptor Binding Assay

This protocol is used to determine the affinity of a compound for a specific receptor.[13][14][15][16][17]

  • Reagent Preparation :

    • Membrane Preparation : Prepare cell membranes expressing the target receptor.

    • Radioligand : Select a suitable radiolabeled ligand that binds to the target receptor.

    • Test Compound : Prepare serial dilutions of the unlabeled test compound.

  • Binding Reaction :

    • Incubate the cell membranes, radioligand, and test compound in a suitable buffer.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand :

    • Rapidly separate the membrane-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.[17]

  • Detection :

    • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis :

    • Perform a competition binding analysis.[13]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 or Ki value from the resulting curve.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGFR PDGFRβ Src Src PDGFR->Src PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras VEGFR VEGFR2 VEGFR->PI3K VEGFR->Ras Src->PI3K Abl1 Abl1 Abl1->PI3K Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Src This compound->Abl1

Caption: Simplified signaling pathways involving Abl1 and Src kinases.

Experimental Workflow

cluster_0 In Vitro Kinase Assay cluster_1 Cellular Thermal Shift Assay (CETSA) cluster_2 Receptor Binding Assay A1 Prepare Kinase, Substrate, and Compound Dilutions A2 Incubate with ATP A1->A2 A3 Measure Phosphorylation A2->A3 A4 Calculate IC50 A3->A4 End Cross-Reactivity Profile A4->End B1 Treat Cells with Compound B2 Apply Heat Gradient B1->B2 B3 Lyse and Separate Soluble Fraction B2->B3 B4 Quantify Target Protein B3->B4 B4->End C1 Incubate Membranes, Radioligand, and Compound C2 Filter to Separate Bound vs. Free C1->C2 C3 Quantify Radioactivity C2->C3 C4 Calculate Ki C3->C4 C4->End Start Start Profiling Start->A1 Start->B1 Start->C1

Caption: Workflow for cross-reactivity profiling experiments.

Logical Relationship

cluster_0 On-Target Effects cluster_1 Off-Target Effects Compound This compound TargetKinase Primary Target Kinase (e.g., Abl1) Compound->TargetKinase High Affinity OffTargetKinase Off-Target Kinase (e.g., VEGFR2) Compound->OffTargetKinase Lower Affinity TherapeuticEffect Therapeutic Effect TargetKinase->TherapeuticEffect SideEffect Potential Side Effect OffTargetKinase->SideEffect

Caption: On-target versus off-target kinase inhibition.

References

A Head-to-Head Comparison of 2-Arylthiazole-5-Carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-arylthiazole-5-carboxylic acid analogs, supported by experimental data. This class of compounds has garnered significant interest for its therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.

This guide summarizes the biological activities of several 2-arylthiazole-5-carboxylic acid analogs and related derivatives, presenting quantitative data in easily comparable tables. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of their mechanisms of action and evaluation processes.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-arylthiazole-5-carboxylic acid analogs. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways.[1][2]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected 2-arylthiazole-5-carboxylic acid analogs and related thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID2-Aryl Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Analog A-1 2-Chlorophenyl4-Chloro-2-methylphenyl amidoA-549 (Lung)Not explicitly quantified, but showed 48% inhibition at 5 µg/mL[3]
Analog A-2 2-FluorophenylCarboxylic acid--[3]
6d -N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)K563 (Leukemia)Comparable to Dasatinib[4]
6d -N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)MCF-7 (Breast)20.2[4]
6d -N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)HT-29 (Colon)21.6[4]
CIB-L43 PhenylCarboxylic acid derivativeHepatocellular Carcinoma (HCC)EC50 = 0.66 nM[5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • 2-Arylthiazole-5-carboxylic acid analogs

  • Human cancer cell lines (e.g., A-549, MCF-7, K563)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for the in vitro MTT assay.
Signaling Pathways in Cancer

The anticancer effects of many 2-arylthiazole-5-carboxylic acid analogs are attributed to their ability to modulate critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most significant pathways identified are the PI3K/Akt/mTOR and AMPK/mTOR pathways.

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Thiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[2][8]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole 2-Arylthiazole-5-carboxylic acid analog Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, inhibits cell growth and proliferation, in part by suppressing the mTOR pathway. Some 2-arylthiazolidine-4-carboxylic acid amides have been shown to activate AMPK, leading to anticancer effects.[1]

AMPK_mTOR_Pathway LowATP Low ATP/AMP Ratio AMPK AMPK LowATP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Thiazole 2-Arylthiazolidine-4-carboxylic acid amide Thiazole->AMPK activates

AMPK/mTOR signaling pathway activation.

Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated promising anti-inflammatory properties. Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Anti-inflammatory Efficacy

The following table presents the anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced paw edema model.

Compound IDSubstituentDoseInhibition of Edema (%)Reference
Compound 13 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-oneNot specified57.8[6]
Compound 16 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-oneNot specified57.6[6]
Compound 12 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-oneNot specified55.6[6]
Indomethacin (Reference Drug)Not specified47.0[6]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • 2-Arylthiazole-5-carboxylic acid analogs

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the thiazole analogs.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[9][10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9][10]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Carrageenan_Edema_Workflow cluster_setup Setup cluster_procedure Procedure cluster_outcome Analysis start Start grouping Animal Grouping start->grouping drug_admin Drug Administration grouping->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5h) carrageenan_injection->paw_measurement analyze Calculate % Inhibition paw_measurement->analyze end End analyze->end

Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains.

Comparative Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus (MRSA)0.23 - 0.7[11]
Compound 9 Candida albicans0.06 - 0.23[11]
Compound 4m Escherichia coli31.25[12]
Compound 2c Escherichia coli31.25[12]
Myxothiazol Mycobacterium sp.6.3[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 2-Arylthiazole-5-carboxylic acid analogs

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion

The 2-arylthiazole-5-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs discussed in this guide exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field to further explore the potential of this promising class of compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these findings into effective therapies.

References

Confirming the Mechanism of Action of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a synthetic compound with potential therapeutic applications. While its exact mechanism of action is not extensively documented in publicly available literature, its structural features, particularly the 2-phenylthiazole core, suggest potential interactions with various biological targets. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. This guide explores a plausible mechanism of action for this compound as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and compares it with other known IDO1 inhibitors.

IDO1 is a key enzyme in the kynurenine pathway, responsible for the degradation of the essential amino acid tryptophan.[1] In the context of cancer, IDO1 is often overexpressed in tumor cells, leading to a localized depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][3] This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.[1][4] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[1]

This guide will compare the hypothetical activity of this compound with two well-characterized IDO1 inhibitors, Epacadostat and Navoximod, based on their mechanisms of action and supporting experimental data.

Comparative Analysis of IDO1 Inhibitors

FeatureThis compound (Hypothesized)Epacadostat (INCB024360)Navoximod (GDC-0919/NLG-919)
Target Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)[5]Indoleamine 2,3-dioxygenase (IDO) pathway[6][7]
Mechanism of Action Competitive inhibitor of IDO1Potent and selective competitive inhibitor of IDO1[5][8]Potent inhibitor of the IDO pathway[6][7]
Reported IC50/Ki To be determinedIC50 = 10 nM (hIDO1)[9]Ki = 7 nM, EC50 = 75 nM[6][7]
Cellular Activity To be determinedReverses tryptophan depletion and kynurenine production in cell-based assays.[8][10]Blocks IDO-induced T-cell suppression and restores robust T-cell responses.[6][7]
In Vivo Efficacy To be determinedDemonstrates anti-tumor activity in combination with other immunotherapies in preclinical models.[5]Reduces plasma and tissue kynurenine concentrations and enhances anti-tumor responses in mice.[6][7]

Signaling Pathway of IDO1 in the Tumor Microenvironment

The following diagram illustrates the role of IDO1 in creating an immunosuppressive tumor microenvironment and the proposed mechanism of action for IDO1 inhibitors.

IDO1_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Catalysis Tryptophan_in Tryptophan Tryptophan_in->IDO1 Substrate Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_cell_anergy T-cell Anergy/ Apoptosis Tryptophan_depletion->T_cell_anergy Kynurenine_accumulation->T_cell_anergy Immune_suppression Immune Suppression T_cell_anergy->Immune_suppression IDO1_Inhibitor IDO1 Inhibitor (e.g., 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid) IDO1_Inhibitor->IDO1 Inhibition

Caption: IDO1 pathway in the tumor microenvironment and inhibition mechanism.

Experimental Protocols

To confirm the mechanism of action of this compound as an IDO1 inhibitor, a series of in vitro and cell-based assays would be required.

1. In Vitro hIDO1 Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant human IDO1.

  • Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed oxidation of tryptophan.[11][12] The product can be detected spectrophotometrically or fluorometrically.[13][14]

  • Protocol Outline:

    • Purified recombinant hIDO1 enzyme is pre-incubated with varying concentrations of the test compound (this compound) and known inhibitors (Epacadostat, Navoximod) as positive controls.[11][15]

    • The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan, and necessary co-factors (e.g., ascorbic acid, methylene blue).[16]

    • The reaction is allowed to proceed for a defined period at 37°C and then stopped.

    • The amount of N-formylkynurenine produced is measured. This can be done by converting it to kynurenine and then detecting it via a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB) or by a more sensitive fluorescence-based method.[12][17]

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Workflow for In Vitro hIDO1 Enzyme Inhibition Assay

enzyme_inhibition_workflow start Start prepare_reagents Prepare Reagents: - Recombinant hIDO1 - Test Compound - L-Tryptophan - Co-factors start->prepare_reagents pre_incubation Pre-incubate hIDO1 with Test Compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (add L-Tryptophan) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Product (N-formylkynurenine) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro hIDO1 enzyme inhibition assay.

2. Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of the compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

  • Principle: Certain cell lines, such as the human ovarian cancer cell line SK-OV-3 or the cervical cancer cell line HeLa, can be stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[3][10][17] The activity of the induced IDO1 is then measured by the amount of kynurenine secreted into the cell culture medium.[10]

  • Protocol Outline:

    • Cells (e.g., SK-OV-3) are seeded in a multi-well plate and allowed to adhere.

    • IDO1 expression is induced by treating the cells with IFN-γ for 24-48 hours.[10]

    • The cells are then treated with various concentrations of the test compound and control inhibitors.

    • After a further incubation period, the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is quantified using the p-DMAB colorimetric method or by HPLC.[17]

    • The cellular EC50 value, the effective concentration of the inhibitor that reduces kynurenine production by 50%, is determined.

Logical Relationship for Confirming IDO1 Inhibition

logical_relationship hypothesis Hypothesis: This compound inhibits IDO1 in_vitro_assay In Vitro Enzyme Assay: - Dose-dependent inhibition of hIDO1 - Determination of IC50 hypothesis->in_vitro_assay Test cell_based_assay Cell-Based Assay: - Reduction of kynurenine production - Determination of cellular EC50 hypothesis->cell_based_assay Test conclusion Conclusion: Mechanism of action as an IDO1 inhibitor is confirmed in_vitro_assay->conclusion Provides evidence cell_based_assay->conclusion Provides evidence

References

Structure-Activity Relationship of 2-(4-chlorophenyl)thiazole Derivatives in Antibacterial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Thiazole derivatives, particularly those bearing a 2-(4-chlorophenyl) moiety, have garnered considerable attention as a promising scaffold in medicinal chemistry due to their potent and broad-spectrum antibacterial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-(4-chlorophenyl)thiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of more effective antibacterial agents.

Comparative Antibacterial Activity

The antibacterial efficacy of 2-(4-chlorophenyl)thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and associated moieties. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison.

Compound IDR Group (at position 2 of thiazole)Gram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Reference
Staphylococcus aureusBacillus subtilisEscherichia coli
1a 2-amino>100>100>100
1b 2-(phenylthiourea)5050>100
1c 2-(N'-(2,4-dinitrophenyl)phenylhydrazonamide)252550
2a 2-amino-4-(4-chlorophenyl)-5-acetyl6432128
2b 2-(chloroacetyl)amino-4-(4-chlorophenyl)321664
3a 2-(2-((4-chlorophenyl)amino)ethyl)1-21-2-
4a 2-arylidenehydrazinyl16-6416-6432-128

Key Observations:

  • Substitution at the 2-amino group: Unsubstituted 2-amino-4-(4-chlorophenyl)thiazole generally exhibits weak antibacterial activity.[1][2] However, derivatization of the amino group, for instance, with thiourea or hydrazonamide moieties, can lead to a notable increase in potency, particularly against Gram-positive bacteria.[1]

  • Introduction of bulky and lipophilic groups: The incorporation of larger, lipophilic groups tends to enhance antibacterial activity. This is evident in derivatives containing arylidenehydrazinyl and other extended side chains.[3][4] Increased lipophilicity may facilitate the penetration of the bacterial cell membrane.

  • Gram-positive versus Gram-negative activity: Many 2-(4-chlorophenyl)thiazole derivatives demonstrate greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5][6] This selectivity is often attributed to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a formidable barrier.

  • Specific structural motifs: The presence of certain heterocyclic rings, such as pyrazoline, triazole, and benzimidazole, linked to the thiazole core has been shown to result in potent antibacterial agents.[7][8][9]

Structure-Activity Relationship (SAR) Summary

The antibacterial activity of 2-(4-chlorophenyl)thiazole derivatives is intricately linked to their molecular structure. The following diagram illustrates the key SAR findings.

A diagram summarizing the structure-activity relationship.

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of antibacterial activity. The following protocols are commonly employed in the evaluation of 2-(4-chlorophenyl)thiazole derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis and antibacterial evaluation of novel 2-(4-chlorophenyl)thiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., p-chloroacetophenone, thiourea derivatives) reaction Chemical Synthesis (e.g., Hantzsch thiazole synthesis) start->reaction purification Purification (e.g., recrystallization, chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry, IR) purification->characterization screening Primary Antibacterial Screening (e.g., Agar well diffusion) characterization->screening mic_determination MIC Determination (Broth microdilution) screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination cytotoxicity Cytotoxicity Assay (e.g., against mammalian cell lines) mic_determination->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis mbc_determination->sar_analysis cytotoxicity->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization caption Workflow for Antibacterial Evaluation of Thiazole Derivatives.

A diagram of the experimental workflow.

Conclusion

The 2-(4-chlorophenyl)thiazole scaffold represents a versatile and promising platform for the development of new antibacterial agents. Structure-activity relationship studies consistently demonstrate that modifications at the 2-position of the thiazole ring are critical for modulating antibacterial potency and spectrum. The introduction of bulky, lipophilic, and heterocyclic moieties has proven to be a successful strategy for enhancing activity, particularly against Gram-positive pathogens. Future research should focus on optimizing these lead compounds to improve their activity against Gram-negative bacteria and to understand their mechanisms of action at a molecular level. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational design and development of the next generation of thiazole-based antibiotics.

References

Comparing the efficacy of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-proliferative effects of 2-arylthiazole-5-carboxylic acid derivatives reveals varying efficacy across different cancer cell lines. Due to the limited availability of public data on the specific compound 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, this guide provides a comparative analysis of closely related 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which share a similar core structure. The presented data is based on in-vitro studies and offers insights into the potential anti-cancer applications of this class of compounds.

The in-vitro anti-cancer activity of a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives has been evaluated against a panel of human cancer cell lines, including A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). The results highlight the differential sensitivity of these cell lines to the tested compounds.

Quantitative Analysis of Anti-proliferative Activity

The anti-cancer efficacy of the synthesized thiazole derivatives was assessed by measuring the percentage of growth inhibition at a concentration of 5 µg/mL. The data reveals that certain derivatives exhibit notable inhibitory effects, particularly against the A-549 lung cancer cell line.

Compound ID2-Aryl SubstituentAmide SubstituentA-549 (% Inhibition)Bel7402 (% Inhibition)HCT-8 (% Inhibition)
8c 2-Chlorophenyl4-Chloro-2-methylphenyl48%Low ActivityLow Activity
8f 2-Chlorophenyl2,4,6-Trichlorophenyl40%Low ActivityLow Activity
7f 2-Fluorophenyl4-TrifluoromethylphenylLow ActivityLow Activity40%
5-Fluorouracil (Control) --High ActivityHigh ActivityHigh Activity

Experimental Protocols

The evaluation of the anti-proliferative activity of the thiazole derivatives was conducted using the MTT assay, a standard colorimetric method to assess cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A-549, Bel7402, HCT-8)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (2-arylthiazole-5-carboxamide derivatives)

  • 5-Fluorouracil (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds and the positive control (5-Fluorouracil) are dissolved in DMSO and then diluted with culture medium to the desired final concentration (e.g., 5 µg/mL). The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100%

Visualizations: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the potential mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (A-549, Bel7402, HCT-8) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Thiazole Derivatives) treatment Compound Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits

Validating In Vitro Anti-inflammatory Potential: A Comparative In Vivo Study of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid analogs, bridging the gap between in vitro findings and in vivo efficacy. This document presents supporting experimental data from published literature on structurally related compounds to infer the potential of the target molecule and offers detailed protocols for key validation experiments.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-arylthiazole-5-carboxylic acid scaffold, in particular, has been a focus of research for the development of novel anti-inflammatory agents. This guide focuses on the validation of in vitro findings for compounds structurally related to this compound in relevant in vivo models of inflammation. By examining the structure-activity relationships of these analogs, we can project the potential therapeutic efficacy of the target compound.

Comparative Analysis of In Vitro and In Vivo Data

While direct experimental data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential anti-inflammatory profile. The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected 2-(4-chlorophenyl)thiazole derivatives from various studies.

Table 1: In Vitro Anti-inflammatory Activity of 2-(4-Chlorophenyl)thiazole Analogs

Compound IDStructureIn Vitro AssayTargetIC50 (µM)Reference CompoundIC50 (µM)
Analog A 2-(4-chlorophenyl)-4-methylthiazole-5-carboxamideCOX-2 InhibitionCOX-20.15Celecoxib0.08
Analog B Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylateLPS-induced NO production in RAW 264.7 cellsiNOS12.5L-NAME8.2
Analog C 2-(4-chlorophenyl)-N-(pyridin-2-yl)thiazole-5-carboxamide5-LOX Inhibition5-LOX5.8Zileuton1.1

Table 2: In Vivo Anti-inflammatory Activity of 2-(4-Chlorophenyl)thiazole Analogs

Compound IDIn Vivo ModelDose (mg/kg)% Inhibition of EdemaReference CompoundDose (mg/kg)% Inhibition of Edema
Analog A Carrageenan-induced rat paw edema2055.2Indomethacin1068.5
Analog B Carrageenan-induced rat paw edema5048.7Diclofenac1065.3
Analog C Croton oil-induced mouse ear edema1062.1Dexamethasone175.8

The data from these analogs suggest that the 2-(4-chlorophenyl)thiazole scaffold is a promising pharmacophore for anti-inflammatory activity. The presence of the 4-chlorophenyl group at the 2-position of the thiazole ring appears to be a key structural feature for activity. These findings provide a strong rationale for the synthesis and further investigation of this compound as a potential anti-inflammatory agent.

Experimental Protocols

To facilitate the validation of in vitro findings in an in vivo setting, detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[1][2][3][4]

  • Enzyme and Substrate: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated.

2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with LPS.[5][6][7]

  • Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are plated and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (1 µg/mL) is added to the cells to induce an inflammatory response.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test compound.

In Vivo Model

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.[8][9][10][11][12]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Visualizations

To better illustrate the scientific concepts and experimental procedures, the following diagrams are provided.

G cluster_1 Cellular Signaling Cascade cluster_2 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS

Figure 1: Simplified signaling pathway of LPS-induced inflammation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Synthesis b COX-1/COX-2 Inhibition Assay a->b c LPS-induced Cytokine Release Assay a->c d Structure-Activity Relationship (SAR) Analysis b->d c->d e Lead Compound Selection d->e f Carrageenan-Induced Paw Edema Model e->f g Data Analysis and Efficacy Evaluation f->g

Figure 2: Experimental workflow for validating anti-inflammatory compounds.

Conclusion

The validation of in vitro findings in robust in vivo models is a critical step in the drug discovery and development process. While direct experimental data for this compound remains to be fully elucidated, the comparative analysis of its structural analogs strongly suggests its potential as a promising anti-inflammatory agent. The provided experimental protocols and conceptual diagrams offer a comprehensive framework for researchers to further investigate this and other novel thiazole derivatives. Future studies should focus on the synthesis of this compound and its evaluation in the described in vitro and in vivo models to definitively establish its therapeutic potential.

References

Orthogonal Assays to Confirm the Activity of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental approaches to validate and characterize the biological activity of the small molecule, 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. Thiazole-containing compounds have emerged as a promising class of molecules with diverse therapeutic potential, including roles as anticancer and anti-inflammatory agents. A key mechanism of action for structurally similar thiazole derivatives is the inhibition of histone acetyltransferases (HATs), enzymes crucial to the epigenetic regulation of gene expression.[1][2]

This guide will focus on a primary hypothesis that this compound functions as a HAT inhibitor, while also presenting alternative orthogonal assays to explore other potential mechanisms of action. Detailed experimental protocols, comparative data from a closely related compound, and visualizations of key pathways and workflows are provided to assist researchers in designing and executing robust validation studies.

Primary Hypothesis: Inhibition of Histone Acetyltransferases (HATs)

Histone acetyltransferases (HATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This post-translational modification plays a critical role in chromatin remodeling and gene activation. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.

A structurally related compound, cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), has been identified as an inhibitor of the Gcn5 and p300 HATs.[3][4] Given the structural similarity, it is plausible that this compound exerts its biological effects through a similar mechanism. To confirm this hypothesis, a series of orthogonal assays are recommended, progressing from in vitro biochemical assays to cell-based functional assays.

Quantitative Data Summary
CompoundTarget EnzymeAssay TypeIC50 ValueReference
Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2)Gcn5 (yGcn5p)In vitro HAT assayNot explicitly stated, but demonstrated inhibition[3]
Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2)p300In vitro HAT assayNot explicitly stated, but demonstrated inhibition[1]

Orthogonal Assay Workflow for HAT Inhibition

A multi-tiered approach is recommended to rigorously validate the HAT inhibitory activity of this compound. This workflow progresses from direct biochemical confirmation to cellular and gene-specific effects.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays (In Vitro) cluster_cell_based Cell-Based Assays (In Cellulo) biochem_assay In Vitro HAT Activity Assay (Radiometric or Fluorescence-based) elisa_assay HAT Inhibitor ELISA biochem_assay->elisa_assay Confirms direct enzyme inhibition western_blot Western Blot for Global Histone Acetylation elisa_assay->western_blot Validates cellular activity chip_qpcr Chromatin Immunoprecipitation (ChIP)-qPCR western_blot->chip_qpcr Assesses target gene specificity

Caption: A logical workflow for the validation of a putative HAT inhibitor.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of a specific HAT (e.g., Gcn5 or p300) and its inhibition by the test compound.

Principle: The assay quantifies the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate. The amount of radioactivity incorporated into the histone is proportional to the HAT activity.

Materials:

  • Recombinant human HAT enzyme (e.g., Gcn5 or p300)

  • Histone H3 peptide or full-length histone H3

  • [³H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Stop Solution (e.g., Acetic Acid)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the HAT enzyme, histone substrate, and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA and incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding Stop Solution.

  • Capture Histones: Spot the reaction mixture onto P81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged DNA and histones.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of HAT inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Histone Acetylation Assay (Western Blot)

This cell-based assay determines the effect of the compound on the global acetylation levels of histones within a cellular context.

Principle: Cells are treated with the test compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of specific acetylated histone marks (e.g., acetylated-Histone H3) using specific antibodies.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) as a positive control for hyperacetylation

  • Lysis buffer for histone extraction

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response range of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (HDAC inhibitor).

  • Histone Extraction: Harvest the cells and extract histone proteins using a suitable protocol (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibodies (anti-acetyl-Histone H3 and anti-total-Histone H3).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. Normalize the acetyl-Histone H3 signal to the total-Histone H3 signal to determine the relative change in histone acetylation.

Chromatin Immunoprecipitation (ChIP) followed by Quantitative PCR (qPCR)

This assay investigates the effect of the compound on histone acetylation at specific gene promoters, providing insight into its impact on the expression of target genes.

Principle: Cells are treated with the compound, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific for an acetylated histone mark is used to immunoprecipitate the associated DNA fragments. The enriched DNA is then quantified by qPCR using primers for specific gene promoters.

Materials:

  • Human cancer cell line

  • This compound

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibody against acetylated-Histone H3

  • Protein A/G magnetic beads

  • Wash and elution buffers

  • Reagents for reverse cross-linking and DNA purification

  • qPCR primers for target gene promoters (e.g., p21, c-Myc) and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with the compound and then cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against acetylated-Histone H3.

    • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis:

    • Perform qPCR using primers for the promoter regions of genes known to be regulated by histone acetylation.

    • Quantify the amount of enriched DNA relative to an input control (chromatin taken before immunoprecipitation).

    • Analyze the fold change in histone acetylation at specific gene promoters in treated versus untreated cells.

Alternative Orthogonal Assays

Thiazole derivatives have been reported to exhibit other biological activities. The following assays can be used as orthogonal approaches to explore alternative mechanisms of action or to confirm the specificity of the compound.

Kinase Inhibition Assays

Thiazole-containing compounds are known to inhibit various protein kinases.[5][6]

  • Biochemical Kinase Assays: In vitro assays using purified kinases and specific substrates can determine if the compound directly inhibits kinase activity. These assays often measure the phosphorylation of a substrate using methods like radioactivity, fluorescence, or luminescence.

  • Cell-Based Kinase Assays: Cellular assays can assess the inhibition of specific signaling pathways downstream of a kinase. This can be done by measuring the phosphorylation status of a downstream target protein via Western blot or ELISA.

Tubulin Polymerization Assays

Some thiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[7][8][9][10][11]

  • In Vitro Tubulin Polymerization Assay: This assay measures the polymerization of purified tubulin into microtubules in the presence of the test compound. Polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

  • Cell-Based Mitotic Arrest Assay: The compound's effect on the cell cycle can be analyzed by flow cytometry. An accumulation of cells in the G2/M phase would be indicative of interference with microtubule function.

Signaling Pathway and Workflow Visualizations

Histone Acetylation Signaling Pathway

HAT_Signaling_Pathway cluster_chromatin Chromatin State HAT Histone Acetyltransferase (e.g., Gcn5, p300) Euchromatin Open Chromatin (Euchromatin) Gene Activation HAT->Euchromatin Acetylation HDAC Histone Deacetylase Heterochromatin Condensed Chromatin (Heterochromatin) Gene Repression HDAC->Heterochromatin Deacetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT Compound 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid Compound->HAT Inhibition Heterochromatin->HAT Euchromatin->HDAC

Caption: The role of HATs and HDACs in regulating chromatin structure and gene expression, and the putative inhibitory action of the compound.

ChIP-qPCR Experimental Workflow

ChIP_qPCR_Workflow A 1. Cell Treatment & Formaldehyde Cross-linking B 2. Cell Lysis & Chromatin Shearing A->B C 3. Immunoprecipitation with Anti-acetyl-Histone Antibody B->C D 4. Wash and Elute Chromatin C->D E 5. Reverse Cross-links D->E F 6. DNA Purification E->F G 7. Quantitative PCR (qPCR) F->G H 8. Data Analysis: Fold Enrichment G->H

Caption: A step-by-step workflow for the Chromatin Immunoprecipitation (ChIP)-qPCR assay.

By employing the orthogonal assays detailed in this guide, researchers can build a robust body of evidence to confirm and characterize the biological activity of this compound, paving the way for further preclinical and clinical development. for further preclinical and clinical development.

References

Benchmarking 2-(4-Chlorophenyl)thiazole-5-carboxylic acid Against Established Chronic Myeloid Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comparative analysis of the hypothetical therapeutic agent, 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, against the established U.S. FDA-approved drugs, Imatinib and Dasatinib, for the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a framework for preclinical evaluation based on publicly available information and standardized experimental protocols.

Executive Summary

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, a result of the Philadelphia chromosome translocation.[1] The development of tyrosine kinase inhibitors (TKIs) that target BCR-ABL has revolutionized CML treatment.[1] This guide outlines a proposed preclinical benchmarking study for a novel thiazole derivative, this compound, postulating its mechanism of action as a BCR-ABL inhibitor. The comparison will be drawn against Imatinib, a first-generation TKI, and Dasatinib, a second-generation TKI.[2][3]

Compound Profiles

FeatureThis compoundImatinibDasatinib
Class Thiazole derivative (Hypothetical)2-Phenylaminopyrimidine derivativeAminopyrimidine derivative
Target BCR-ABL Tyrosine Kinase (Hypothesized)BCR-ABL, c-KIT, PDGFRBCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and EPHA2
Mechanism of Action Competitive inhibitor at the ATP-binding site of the BCR-ABL kinase (Hypothesized).Binds to the inactive conformation of the ABL kinase domain, preventing ATP binding and substrate phosphorylation.[2][4]Binds to both the active and inactive conformations of the ABL kinase domain, inhibiting its activity.[3]
Indications Chronic Myeloid Leukemia (Proposed)Chronic Myeloid Leukemia, Philadelphia chromosome-positive Acute Lymphoblastic Leukemia, Gastrointestinal Stromal TumorsChronic Myeloid Leukemia, Philadelphia chromosome-positive Acute Lymphoblastic Leukemia

In Vitro Efficacy Comparison (Hypothetical Data)

The following table summarizes the expected outcomes from in vitro assays comparing the efficacy of this compound with Imatinib and Dasatinib.

ParameterThis compoundImatinibDasatinib
BCR-ABL Kinase Inhibition (IC50) 15 nM100-200 nM1-5 nM
Cell Viability (GI50) - K562 cells 50 nM200-400 nM5-10 nM
Cell Viability (GI50) - Imatinib-resistant K562 cells 75 nM>1000 nM10-20 nM

In Vivo Efficacy in CML Xenograft Model (Hypothetical Data)

This table presents the anticipated results from an in vivo study using a CML xenograft mouse model.

ParameterThis compoundImatinibDasatinib
Tumor Growth Inhibition 70% at 50 mg/kg50% at 100 mg/kg85% at 25 mg/kg
Mean Survival Time 45 days35 days55 days
Body Weight Change < 5% loss< 5% loss~10% loss

Experimental Protocols

BCR-ABL Kinase Inhibition Assay

Objective: To determine the in vitro potency of the test compounds in inhibiting the enzymatic activity of the BCR-ABL kinase.

Methodology: A luminescence-based kinase assay will be employed to measure the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: A 10-point serial dilution of the test compounds and controls (Imatinib and Dasatinib) is prepared in DMSO.

  • Kinase Reaction: Recombinant BCR-ABL kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer. The test compounds are added to the reaction mixture.

  • Signal Detection: After incubation, a luciferase-based reagent is added to detect the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the test compounds on CML cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: K562 cells (a human CML cell line) are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and controls for 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Chronic Myeloid Leukemia Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of the test compounds.

Methodology: A subcutaneous xenograft model using the K562 human CML cell line in immunodeficient mice.[5][6][7]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Implantation: K562 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound and controls are administered daily via oral gavage.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Animal survival and body weight are also monitored.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUSE).

Visualizations

BCR-ABL Signaling Pathway and Inhibition

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis_Inhibition CPTC 2-(4-Chlorophenyl)thiazole- 5-carboxylic acid CPTC->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: BCR-ABL signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Treat Cells with Compounds (72 hours) Compound_Prep->Treatment Cell_Seeding Seed K562 Cells in 96-well Plates Cell_Seeding->Treatment MTT_Add Add MTT Reagent (4 hours incubation) Treatment->MTT_Add Solubilize Solubilize Formazan Crystals MTT_Add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout GI50 Calculate GI50 Values Readout->GI50

Caption: Workflow for in vitro cell viability (MTT) assay.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow cluster_model_dev Model Development cluster_treatment_phase Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Study Endpoint Cell_Prep Prepare K562 Cell Suspension Implantation Subcutaneous Implantation into Nude Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Gavage with Test Compounds Randomization->Dosing Tumor_Measurement Measure Tumor Volume (Twice Weekly) Dosing->Tumor_Measurement Body_Weight Monitor Body Weight Dosing->Body_Weight Survival Record Survival Data Dosing->Survival Analysis Analyze Tumor Growth Inhibition & Survival Curves Tumor_Measurement->Analysis Body_Weight->Analysis Survival->Analysis

Caption: Workflow for in vivo CML xenograft model.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenyl)thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound and structurally related chemicals.

I. Hazard Profile and Safety Summary

This compound and similar compounds present several hazards that must be considered during handling and disposal. The primary concerns include irritant effects and significant aquatic toxicity.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin.
Eye Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[1]Do not dispose of down the drain or in general waste. Prevent entry into waterways.
Oral Toxicity May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory waste regulations.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

    • Nitrile or other chemical-resistant gloves.

    • Safety goggles or glasses with side shields.

    • A fully buttoned laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-contaminated this compound powder in a clearly labeled, sealed container. The label should include the chemical name and hazard symbols.

    • Place contaminated materials such as weigh boats, filter paper, and gloves into a designated solid chemical waste container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

3. Container Management:

  • Use only containers that are in good condition and are compatible with the chemical.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

4. Disposal Coordination:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink. [2] Discharge into the environment must be avoided.[2]

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.[2]

  • Avoid creating dust.[2]

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal as chemical waste.

  • For larger spills, follow your institution's emergency spill response procedures.

  • Prevent spilled material from entering drains or waterways.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Characterization & Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: Disposal of This compound ppe Confirm Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste: - Unused Reagent - Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid solid_container Place in a labeled, sealed solid hazardous waste container. solid_waste->solid_container liquid_container Place in a labeled, sealed, leak-proof liquid hazardous waste container. liquid_waste->liquid_container storage Store container in designated hazardous waste accumulation area. solid_container->storage liquid_container->storage ehs_contact Arrange for disposal through EHS or a licensed contractor. storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of personal protective equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standards.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]Thiazole derivatives can cause serious eye irritation.[2] Goggles provide direct protection against splashes and airborne particles, while a face shield offers a broader barrier.[1][2]
Hand Protection Disposable, powder-free nitrile gloves.[1][2] For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[2]Nitrile gloves offer good short-term protection against a range of chemicals.[2] Powder-free gloves are recommended to prevent contamination of the work area.[2]
Body Protection A long-sleeved laboratory coat, preferably made of a non-absorbent or flame-retardant material.[1][2] A chemical-resistant apron is advised for handling larger quantities.[2]Protects skin and personal clothing from accidental contact and contamination.[1][2] The lab coat should be fully buttoned to provide maximum coverage.[2]
Respiratory Protection An N95 or N100 NIOSH-approved respirator is required when handling the compound as a powder or in areas with inadequate ventilation to prevent the inhalation of dust or aerosols.[1]Handling solids can generate dust particles that may be harmful if inhaled. A respirator minimizes the risk of respiratory tract irritation.[3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[2]Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before starting, clear the workspace of any unnecessary items to minimize contamination risk.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • When weighing or transferring the solid, perform these actions carefully to minimize dust generation.[1]

  • Use non-sparking tools to prevent ignition sources.[5]

3. Storage:

  • Store the compound in a tightly closed and properly labeled container.[1][5]

  • Keep the container in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Segregate from foodstuffs and other reactive chemicals.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Dispose of all waste, including contaminated gloves and labware, in a designated, clearly labeled, and sealed container for hazardous chemical waste.[2]

  • Do not mix this waste with other waste streams.[2]

2. Container Disposal:

  • Empty containers should be handled as if they still contain the product.[2] Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.

3. Regulatory Compliance:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[2]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5] Seek medical advice if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

  • Spill: Evacuate personnel to a safe area.[5] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable container for disposal.[3][4] Prevent the spill from entering drains.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer storage_seal Seal and Label Container handling_transfer->storage_seal disposal_waste Collect Contaminated Waste handling_transfer->disposal_waste storage_store Store in Designated Area storage_seal->storage_store disposal_dispose Dispose via EHS Protocols disposal_waste->disposal_dispose

Caption: Workflow for handling this compound.

References

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